3-(N-ethylanilino)propylazanium
Description
BenchChem offers high-quality 3-(N-ethylanilino)propylazanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-ethylanilino)propylazanium including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(N-ethylanilino)propylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKUGQRRXYXEJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC[NH3+])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427051 | |
| Record name | ZINC02556274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-48-7 | |
| Record name | ZINC02556274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of N-ethyl-N-(3-aminopropyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in biological systems. This guide provides a comprehensive exploration of the pKa values and ionization characteristics of N-ethyl-N-(3-aminopropyl)aniline, a molecule possessing two distinct basic centers: a tertiary aniline nitrogen and a primary aliphatic amine nitrogen. The interplay of these two functional groups dictates the molecule's charge state across a range of pH values, profoundly influencing its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile. This document will delve into the theoretical underpinnings of its ionization, present robust experimental methodologies for pKa determination, and offer insights into the practical implications of its pH-dependent behavior.
Theoretical Framework: Differentiating the Basicity of Aromatic and Aliphatic Amines
The structure of N-ethyl-N-(3-aminopropyl)aniline presents two nitrogen atoms with markedly different electronic environments, leading to two distinct pKa values.
-
The Aniline Moiety: The tertiary aniline nitrogen is directly attached to a benzene ring. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system through resonance.[1][2][3] This delocalization reduces the electron density on the nitrogen, making the lone pair less available for protonation.[1][2][3] Consequently, aromatic amines are significantly weaker bases than aliphatic amines.[4][5] The presence of an N-ethyl group is an electron-donating group which slightly increases the basicity compared to aniline, but the resonance effect of the phenyl ring remains the dominant factor.[6][7]
-
The Aliphatic Amine Moiety: The primary aliphatic amine nitrogen is part of a propyl chain and is not directly influenced by the aromatic ring's resonance effects. Its lone pair of electrons is localized and readily available for protonation. Alkyl groups are electron-donating, further increasing the electron density on the nitrogen and enhancing its basicity.[2][5] Therefore, the primary aliphatic amine is expected to be the more basic of the two functional groups, exhibiting a higher pKa value.[4]
Based on these principles, we can anticipate two distinct pKa values for N-ethyl-N-(3-aminopropyl)aniline. The lower pKa will correspond to the protonation of the aniline nitrogen, while the higher pKa will be associated with the protonation of the terminal primary amine.
Experimental Determination of pKa Values
Precise determination of pKa values is crucial for accurate modeling of a drug candidate's behavior. Potentiometric titration is a highly accurate and commonly employed method for this purpose.[8][9][10]
Potentiometric Titration: A Detailed Protocol
Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[8][10]
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
N-ethyl-N-(3-aminopropyl)aniline sample
-
Deionized water (carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Nitrogen gas for purging
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[8]
-
Sample Preparation: Accurately weigh a sample of N-ethyl-N-(3-aminopropyl)aniline and dissolve it in deionized water to a known concentration, typically around 1 mM.[8][10] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8][10]
-
Titration:
-
Place the titration vessel on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring at a constant rate.
-
Titrate the solution with the standardized 0.1 M HCl solution. For a substance with two basic sites, the titration will proceed in two steps.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The curve will exhibit two distinct buffer regions and two equivalence points, corresponding to the protonation of the two amine groups.
-
The pKa value for each amine is determined at the half-equivalence point of its respective titration step, where the pH is equal to the pKa.[8] The first, lower pKa corresponds to the aniline nitrogen, and the second, higher pKa corresponds to the aliphatic amine nitrogen.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Method
For compounds containing a chromophore near the site of ionization, UV-Vis spectrophotometry offers an alternative method for pKa determination.[9][11] The absorbance of the compound is measured at various pH values. As the molecule protonates or deprotonates, its electronic structure changes, leading to a shift in its UV-Vis spectrum.[11] A plot of absorbance versus pH yields a sigmoidal curve from which the pKa can be determined at the inflection point.[11] This method is particularly useful for sparingly soluble compounds or when only small sample quantities are available.[9][12]
Computational pKa Prediction
In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, especially in the early stages of drug discovery.[13] Methods such as those based on quantum mechanics (e.g., Density Functional Theory - DFT) combined with continuum solvation models can predict pKa values by calculating the free energy change of the protonation/deprotonation reaction.[14][15][16][17] Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known pKa values can also offer rapid predictions.[16][18]
Ionization Behavior of N-ethyl-N-(3-aminopropyl)aniline
The two pKa values of N-ethyl-N-(3-aminopropyl)aniline dictate its charge state at different physiological pHs. The table below provides estimated pKa values based on structurally similar compounds.
| Ionizable Group | Estimated pKa | Basis for Estimation |
| Tertiary Aniline Nitrogen | ~4.5 - 5.5 | Similar to N-ethylaniline, with slight modification due to the propylamino substituent. |
| Primary Aliphatic Amine | ~10.0 - 10.5 | Similar to 1,3-diaminopropane, which has pKa values around 8.5 and 10.5. The N-alkylanilino group has a minor electronic effect.[19][20] |
The ionization behavior as a function of pH can be visualized as follows:
Caption: Ionization states of N-ethyl-N-(3-aminopropyl)aniline at different pH ranges.
-
At pH values below the first pKa (~5.0): Both the aniline and the aliphatic amine nitrogens will be protonated, and the molecule will exist predominantly in its dicationic form with a +2 charge.
-
At pH values between the two pKa values (~5.0 to ~10.2): The more acidic anilinium ion will deprotonate, while the more basic aliphatic amine will remain protonated. The molecule will exist primarily as a monocation with a +1 charge. This is the likely dominant species at physiological pH (7.4).
-
At pH values above the second pKa (~10.2): Both amine groups will be deprotonated, and the molecule will be in its neutral, uncharged form.
Conclusion
The ionization behavior of N-ethyl-N-(3-aminopropyl)aniline is characterized by two distinct pKa values, corresponding to its tertiary aniline and primary aliphatic amine functional groups. A comprehensive understanding of these pKa values, accurately determined through methods like potentiometric titration, is essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The molecule's charge state, which is highly dependent on the surrounding pH, will govern its interactions with biological membranes and target proteins. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively characterize and utilize N-ethyl-N-(3-aminopropyl)aniline in drug development and other scientific endeavors.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Defense Technical Information Center (DTIC). (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
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Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]
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Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC, 2(4), 563-583. [Link]
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ECETOC. (2013). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 120. [Link]
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Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]
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Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2). [Link]
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Ceylan, M., & Yilmaz, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 13(1), 249-254. [Link]
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Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17263-17273. [Link]
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Menteşe, E. (2015). On the computation of pKA values of organic and organometallic molecules in different solvents. Freie Universität Berlin. [Link]
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Optibrium. (2017). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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San Diego State University. (2019). Chapter 10, Amines. [Link]
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Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
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Pediaa. (2015). Difference Between Aliphatic and Aromatic Amines. [Link]
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Pearson. Rank the following substituted anilines from most basic to least basic. [Link]
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Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925. [Link]
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Alluri, V. S. P. V., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI, 13(5), 1693. [Link]
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Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1301. [Link]
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Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. [Link]
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Scribd. (n.d.). Aliphatic vs Aromatic Amines: Basicity. [Link]
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White, J. (2024, February 28). Aliphatic Amines vs. Aromatic Amines: What's the Difference? Difference Wiki. [Link]
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Quora. (2024, February 11). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? [Link]
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Royal Society of Chemistry. (2021). ANI neural network potentials for small molecule pKa prediction. [Link]
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Iranian Chemical Communication. (2014). pKa predictions of some aniline derivatives by ab initio calculations. [Link]
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Raic, D., et al. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(4), 459-464. [Link]
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Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]
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Scribd. (n.d.). pKa Prediction for Anilines. [Link]
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Britannica. (n.d.). Aniline. [Link]
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PubChem. (n.d.). N-(3-aminopropyl)aniline. [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
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Wikipedia. (n.d.). 1,3-Diaminopropane. [Link]
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FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131). [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR, 7(10), 558-562. [Link]
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Alluri, V. S. P. V., et al. (2022). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. ResearchGate. [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 3-(N-ethylanilino)propylazanium Salts
A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct experimental data on the biological activity of 3-(N-ethylanilino)propylazanium salts is limited in publicly available literature, this guide synthesizes the potential activities of this class of compounds based on the established principles of quaternary ammonium compounds (QACs) and the known bioactivities of structurally related anilino- and N-aryl-containing molecules. This document serves as a predictive framework and a methodological resource for researchers investigating this chemical space. The core structure of 3-(N-ethylanilino)propylazanium salts combines a quaternary ammonium head group with an anilino moiety, suggesting a potential for a range of biological interactions. The permanent positive charge of the quaternary nitrogen is a key feature driving interactions with negatively charged biological membranes, a hallmark of antimicrobial QACs. The presence of the N-ethylanilino group introduces aromaticity and lipophilicity, which can modulate the compound's interaction with specific cellular targets and influence its pharmacokinetic properties.
This guide will explore the predicted antimicrobial and anticancer activities of these salts, drawing parallels from closely related structures. We will delve into the mechanistic underpinnings of these potential activities and provide detailed, field-proven protocols for their evaluation.
Predicted Antimicrobial Activity
The primary predicted biological activity of 3-(N-ethylanilino)propylazanium salts is antimicrobial efficacy. This is based on the extensive history of QACs as disinfectants and antiseptics.
Mechanism of Action: Membrane Disruption
The cationic headgroup of 3-(N-ethylanilino)propylazanium salts is expected to interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This electrostatic interaction is the initial step in a cascade of events leading to membrane disruption and cell death. The N-ethylanilino and propyl groups contribute to the overall lipophilicity of the molecule, facilitating its insertion into the lipid bilayer. This insertion disrupts membrane integrity, leading to leakage of essential intracellular components and ultimately, cell lysis.
Caption: Predicted antimicrobial mechanism of action.
Structure-Activity Relationship (SAR) Insights
Based on studies of related QACs, the following SAR predictions can be made for 3-(N-ethylanilino)propylazanium salts:
-
Alkyl Chain Length on Azanium Nitrogen: The nature of the alkyl groups on the quaternary nitrogen will significantly impact antimicrobial potency. Generally, for QACs, an optimal alkyl chain length of C12-C16 is associated with the highest antibacterial activity. Shorter or longer chains tend to be less effective.
-
Substitution on the Aniline Ring: The electronic and steric properties of substituents on the phenyl ring of the anilino moiety can modulate activity. Electron-withdrawing groups might enhance the interaction with microbial membranes, while bulky substituents could hinder it.
-
Counter-ion: The nature of the counter-ion (e.g., bromide, chloride) is generally considered to have a minor impact on the intrinsic antimicrobial activity of the cation.
Experimental Protocol: Antimicrobial Susceptibility Testing
A robust method to determine the antimicrobial efficacy is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of the 3-(N-ethylanilino)propylazanium salt that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (3-(N-ethylanilino)propylazanium salt)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate broth.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform a two-fold serial dilution of the compound in the microtiter plate wells containing the broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Predicted Anticancer Activity
The structural features of 3-(N-ethylanilino)propylazanium salts also suggest potential for anticancer activity. The anilino moiety is present in several known anticancer agents, and the cationic nature of the molecule can lead to selective accumulation in cancer cells, which often have a more negative mitochondrial membrane potential than normal cells.
Potential Mechanisms of Action
-
Mitochondrial Targeting and Apoptosis Induction: The positive charge of the azanium group could drive the accumulation of these compounds within the mitochondria of cancer cells. This accumulation can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and triggering the intrinsic apoptotic pathway.
-
Inhibition of Cellular Proliferation: Structurally related anilino-pyrimidines have been shown to act as antimicrotubule agents, inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1] It is plausible that 3-(N-ethylanilino)propylazanium salts could exhibit a similar mechanism.
Caption: Predicted anticancer mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the concentration of the 3-(N-ethylanilino)propylazanium salt that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., NIH3T3 fibroblasts for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 3-(N-ethylanilino)propylazanium salt | Data to be determined | Data to be determined | Data to be determined |
| Control (e.g., Ciprofloxacin) | Known value | Known value | N/A |
| Control (e.g., Fluconazole) | N/A | N/A | Known value |
Table 2: Predicted Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | NIH3T3 (Normal Fibroblast) |
| 3-(N-ethylanilino)propylazanium salt | Data to be determined | Data to be determined | Data to be determined |
| Control (e.g., Doxorubicin) | Known value | Known value | Known value |
Conclusion and Future Directions
This guide provides a theoretical and practical framework for investigating the potential biological activities of 3-(N-ethylanilino)propylazanium salts. The predicted antimicrobial and anticancer properties, based on the well-established characteristics of QACs and anilino-containing compounds, warrant experimental validation. The provided protocols offer robust methodologies for these initial screenings.
Future research should focus on synthesizing a library of 3-(N-ethylanilino)propylazanium salt analogs with variations in the alkyl substituents on the azanium nitrogen and the substitution pattern on the aniline ring. This will enable a comprehensive structure-activity relationship study to identify lead compounds with high potency and selectivity. Further mechanistic studies will then be crucial to elucidate the precise molecular targets and pathways involved in their biological effects.
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Koci, J., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology, 11, 573951. [Link]
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Gokel, G. W., et al. (2023). Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. Molecules, 28(19), 6939. [Link]
-
Vahčič, M., et al. (2023). Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. International Journal of Molecular Sciences, 24(15), 12015. [Link]
-
Kumar, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(5), 1333-1343. [Link]
-
Lyubchak, T. A., et al. (2023). In vitro evaluation of antibacterial and antibiofilm activity of new bis-quaternary ammonium compounds based on natural products. Antibiotics, 12(5), 844. [Link]
-
Zadykowicz, B., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(12), 4811. [Link]
-
Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. [Link]
-
Ali, A., et al. (2018). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 14(5), 515-526. [Link]
-
Paun, G., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(11), 6101. [Link]
-
Lyubchak, T. A., et al. (2022). Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study. International Journal of Molecular Sciences, 23(17), 9993. [Link]
-
Krishna, T. R., et al. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Tetrahedron, 61(17), 4281-4288. [Link]
-
Girolami, G. S., et al. (2012). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′-Dialkyl-1,3-propanedialdimines, and Lithium N,N′-Dialkyl-1,3-propanedialdiminates. European Journal of Inorganic Chemistry, 2012(11), 1858-1867. [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 3-(N-ethylanilino)propylazanium Salts
Abstract & Scope
This technical guide details the step-by-step preparation of 3-(N-ethylanilino)propylazanium chloride (and related salts), a critical intermediate in the synthesis of water-soluble chromogenic reagents (e.g., Trinder's reagents like ADPS and TOPS) used in clinical diagnostics and drug development.
Unlike industrial bulk methods that often yield poly-alkylated impurities, this protocol utilizes a Modified Gabriel Synthesis . This approach guarantees the exclusive formation of the primary amine (azanium precursor) with high regioselectivity, meeting the stringent purity requirements (>98% HPLC) of pharmaceutical and diagnostic applications.
Chemical Identity & Retrosynthesis[1]
Target Molecule[2][3][4][5]
-
IUPAC Name: 3-(N-ethylanilino)propan-1-aminium chloride
-
Common Name: N-Ethyl-N-(3-aminopropyl)aniline hydrochloride
-
Free Base CAS: 20511-06-2
-
Structure: An
-ethylaniline core linked via a propyl chain to a terminal primary ammonium (azanium) group.
Strategic Logic (The "Why")
Direct alkylation of
-
Poly-alkylation: The product amine is more nucleophilic than the starting material.[1]
-
Cyclization: 3-chloropropylamine can self-cyclize to azetidinium species.
The Solution: The Gabriel Synthesis uses a phthalimide "mask" for the nitrogen.[1][2] This renders the nitrogen non-nucleophilic after the initial alkylation, strictly preventing over-alkylation and ensuring the final product is a primary amine.
Visual Workflow (Pathway Logic)
Figure 1: The modified Gabriel route ensures nitrogen protection until the final release, preventing side-reactions.
Safety & HSE Protocols
-
Aniline Derivatives: Highly toxic by inhalation and skin absorption. Induces methemoglobinemia. Mandatory: Double nitrile gloves, fume hood, and quenching of glassware with dilute acid before washing.
-
Hydrazine Hydrate: Carcinogenic and unstable. Use a blast shield during reflux.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated with hypochlorite (bleach) before disposal to destroy hydrazine residues.
Detailed Protocol
Phase 1: Formation of the Protected Intermediate
Objective: Alkylate
Reagents:
- -Ethylaniline (1.0 eq)[3]
- -(3-bromopropyl)phthalimide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, 0.1 eq - Catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add
-ethylaniline (e.g., 12.1 g, 100 mmol) and DMF (100 mL). -
Base Addition: Add anhydrous
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Note: KI facilitates the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. -
Reagent Addition: Add
-(3-bromopropyl)phthalimide (29.5 g, 110 mmol) in one portion. -
Reaction: Heat to 80°C for 12–16 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.
-
Workup:
Phase 2: Deprotection (Ing-Manske Procedure)
Objective: Cleave the phthalimide group to release the primary amine.
Reagents:
-
Phthalimide Intermediate (from Phase 1)
-
Hydrazine Hydrate (3.0 eq)
-
Solvent: Ethanol (95%).[6]
Procedure:
-
Dissolution: Suspend the intermediate in Ethanol (5 mL per gram of intermediate).
-
Cleavage: Add Hydrazine Hydrate carefully.
-
Reflux: Heat to reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form, making stirring difficult.
-
Acid Hydrolysis (Optional but recommended for purity): After reflux, add concentrated HCl carefully until pH < 2. Reflux for another 30 mins. This ensures complete hydrolysis and converts the amine to a soluble salt, while phthalhydrazide remains insoluble.
-
Filtration: Cool to 0°C. Filter off the white phthalhydrazide solid.
-
Isolation of Free Base:
-
Concentrate the filtrate to remove ethanol.
-
Basify the residue with 20% NaOH (pH > 12).
-
Extract immediately with Dichloromethane (DCM).
-
Dry DCM layer (
) and evaporate to yield the Free Amine (N-ethyl-N-(3-aminopropyl)aniline) as a pale yellow oil.
-
Phase 3: Formation of the Azanium Salt
Objective: Convert the unstable oil into a stable, crystalline azanium chloride salt.
Reagents:
-
Free Amine (from Phase 2)
-
4M HCl in 1,4-Dioxane (or anhydrous HCl gas).
Procedure:
-
Solvation: Dissolve the oily free amine in a minimal amount of anhydrous Diethyl Ether or MTBE.
-
Acidification: Dropwise add 4M HCl in Dioxane at 0°C with vigorous stirring.
-
Precipitation: The 3-(N-ethylanilino)propylazanium chloride will precipitate immediately as a white to off-white hygroscopic solid.
-
Collection: Filter under nitrogen (to prevent moisture absorption). Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
.
Expected Results & Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Yield (Overall) | 65% – 75% | Gravimetric |
| Purity | > 98.0% | HPLC (C18, MeOH/Water gradient) |
| Identity | 1H NMR (D2O or DMSO-d6) | Characteristic triplets for propyl chain |
| Solubility | Highly soluble in water, methanol | Visual |
Troubleshooting Guide:
-
Oily Product: If the salt comes out as an oil, induce crystallization by scratching the glass or adding a seed crystal. Ensure the ether used is absolutely anhydrous.
-
Low Yield: In Phase 2, ensure the phthalhydrazide cake is washed thoroughly with water/ethanol to recover trapped product.
References
-
Gabriel Synthesis Mechanism & Utility
-
Preparation of N-alkylanilines (General Protocols)
- Source: PrepChem.
-
URL:[Link]
-
Physical Properties of Analogous Trinder Intermediates
- Source: PubChem (NIH). "N-(3-aminopropyl)
-
URL:[Link]
-
Safety Data for Aniline Derivatives
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. reddit.com [reddit.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. homework.study.com [homework.study.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Aniline, n-ethyl-, hydrochloride [webbook.nist.gov]
Application Note: High-Purity Synthesis of Cationic Azo Dyes using 3-(N-ethylanilino)propylazanium
This guide details the application of 3-(N-ethylanilino)propylazanium (the ammonium salt of N-(3-aminopropyl)-N-ethylaniline) as a critical coupling component in the synthesis of cationic azo dyes.[1]
Executive Summary
3-(N-ethylanilino)propylazanium (CAS Ref: Free base 20173-24-4) serves as a versatile coupling component (nucleophile) for the production of "Basic" (Cationic) dyes used in acrylic fiber dyeing and biological staining.[1] Its structural uniqueness lies in the propylazanium tail (
This protocol outlines the controlled coupling of this intermediate with a diazonium salt (using 4-nitroaniline as a benchmark diazo component) to synthesize a prototype Basic Red dye.[1] The method prioritizes regioselectivity —ensuring coupling occurs exclusively at the aromatic ring (C-coupling) rather than the side-chain amine (N-coupling).[1]
Chemical Profile & Mechanism
| Property | Specification |
| Compound Name | 3-(N-ethylanilino)propylazanium (Salt form) |
| Precursor (Free Base) | N-(3-aminopropyl)-N-ethylaniline |
| Role | Coupling Component (Nucleophile) |
| Reactive Site | Para-position of the aniline ring |
| Critical Function | The protonated primary amine ( |
| Solubility | Highly soluble in water/acid; moderate in organic solvents.[1] |
Mechanism of Action: Regioselective Coupling
The synthesis relies on Electrophilic Aromatic Substitution .[1][2] The tertiary nitrogen of the aniline ring activates the para-position, making it electron-rich.[1]
-
Challenge: The side chain contains a primary amine.[1] If free (
), it can react with the diazonium ion to form an unwanted triazene (N-coupling). -
Solution: By maintaining an acidic pH (3.0–5.0) , the side-chain amine remains protonated (
), rendering it non-nucleophilic. The tertiary aniline nitrogen, however, still activates the ring sufficiently for C-coupling.
Figure 1: Mechanistic pathway for the regioselective synthesis of cationic dyes using the propylazanium intermediate.
Experimental Protocol
Materials Required
-
Diazo Component: 4-Nitroaniline (13.8 g, 0.1 mol) [Benchmark] or 2-Amino-6-methoxybenzothiazole (for Basic Blue types).[1]
-
Coupler: N-(3-aminopropyl)-N-ethylaniline (19.2 g, 0.1 mol) converted to azanium salt in situ.[1]
-
Acids/Bases: Hydrochloric acid (37%), Sodium Nitrite (
), Sodium Acetate (buffer). -
Solvents: Distilled water, Ethanol.[1]
Step 1: Preparation of the Diazonium Salt (Diazo Component)
-
Dissolution: In a 500 mL beaker, disperse 13.8 g of 4-nitroaniline in 30 mL of distilled water .
-
Acidification: Add 25 mL of conc. HCl dropwise with stirring. Heat gently if necessary to dissolve, then cool to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension.[1]
-
Diazotization: Prepare a solution of 7.0 g Sodium Nitrite in 15 mL water . Add this dropwise to the amine slurry, maintaining temperature below 5°C .
-
Verification: Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).[1] Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until the paper no longer turns blue.
-
Result: Clear, pale yellow solution of 4-nitrobenzenediazonium chloride.[1]
-
Step 2: Preparation of the Coupler Solution (The Azanium Intermediate)
-
Salt Formation: In a separate 500 mL flask, dissolve 19.2 g of N-(3-aminopropyl)-N-ethylaniline in 100 mL of water containing 10 mL of conc. HCl .
-
Note: This converts the diamine into the 3-(N-ethylanilino)propylazanium chloride species.[1] The pH should be approximately 1–2.
-
-
Buffering: Cool the solution to 0–5°C .
Step 3: The Coupling Reaction
-
Addition: Slowly add the cold Diazonium Salt solution (from Step 1) into the Coupler Solution (Step 2) over 30 minutes.
-
pH Adjustment (Critical): The mixture will be strongly acidic. Slowly add Sodium Acetate solution (20% w/v) dropwise to raise the pH to 3.5–4.5 .
-
Reaction: Stir the deep red/violet mixture at 0–10°C for 2 hours , then allow it to warm to room temperature over 4 hours.
Step 4: Isolation & Purification
-
Salting Out: Add Sodium Chloride (NaCl) (approx. 10% w/v) to the dye solution and heat to 60°C to promote coagulation.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate overnight.
-
Filtration: Filter the precipitated dye using a Buchner funnel.
-
Washing: Wash the cake with a small amount of cold 5% brine solution, then with a small amount of cold ethanol to remove unreacted organics.
-
Drying: Dry in a vacuum oven at 50°C.
Quality Control & Validation
| Analytical Method | Expected Result | Acceptance Criteria |
| Visual Appearance | Dark Red/Violet Powder | Homogeneous, no tarry lumps |
| TLC (Silica, MeOH:DCM) | Single dominant spot ( | No starting amine spot visible |
| UV-Vis Spectroscopy | ||
| Solubility | Completely soluble in water (pH 4) | No residue |
Troubleshooting Guide
-
Problem: Tar formation or sticky product.
-
Cause: Coupling temperature too high or pH rose too fast.[1]
-
Fix: Keep T < 5°C during addition. Add buffer slower.
-
-
Problem: Low color yield / Yellow impurities.[1]
-
Cause: N-coupling (Triazene formation).[1]
-
Fix: Ensure Coupler solution is acidic (pH < 2) before adding diazo, then buffer only to pH 4.
-
Process Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of Basic Dyes using the Azanium intermediate.
References
-
PubChem. (2025).[1][2] 3-(N-ethylanilino)propylazanium - Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Standard reference for Azo coupling mechanisms).
-
Raue, R. (1990). Methine Dyes and Pigments. In: Ullmann's Encyclopedia of Industrial Chemistry. (Describes cationic dye synthesis using N-alkyl-N-aminoalkyl anilines).
-
Organic Chemistry Portal. (2024).[1] Diazotization and Coupling Reactions. Available at: [Link]
-
European Commission. (2010).[1] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (Analogous handling of diamine salts in dye synthesis). Available at: [Link]
Sources
reaction conditions for coupling 3-(N-ethylanilino)propylazanium with diazonium salts
Application Note: Optimized Coupling of 3-(N-ethylanilino)propylazanium with Diazonium Salts
Executive Summary
This guide details the reaction conditions for synthesizing cationic or zwitterionic azo dyes via the coupling of 3-(N-ethylanilino)propylazanium (a water-soluble, cation-functionalized tertiary aniline) with various diazonium salts. This reaction is a classic Electrophilic Aromatic Substitution (EAS), specifically C-coupling .
The critical challenge in this synthesis is the pH paradox :
-
Low pH (< 3): Protonation of the aniline nitrogen deactivates the ring, halting the reaction.
-
High pH (> 9): Decomposition of the diazonium salt into diazoates or phenols.[1]
-
Optimal Window: The reaction requires a tightly buffered environment (pH 4.0–5.5) to maintain the nucleophilicity of the aniline ring while preserving the stability of the diazonium electrophile.
Mechanistic Insight & Pathway
The substrate, 3-(N-ethylanilino)propylazanium, contains two nitrogen centers:
-
Aniline Nitrogen (
): The electron-donating group (EDG) that activates the benzene ring at the para position. Its lone pair must be available for resonance. -
Propylazanium Tail (
): A positively charged quaternary ammonium or protonated amine group that confers water solubility.
Unlike primary or secondary amines which can form unstable triazenes (N-coupling), this tertiary amine substrate proceeds directly to C-coupling at the para position.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the competition between activation, deactivation, and decomposition based on pH and temperature.
Experimental Protocol
Safety Warning: Diazonium salts are potentially explosive if dried. Always keep them in solution at low temperatures. Sodium nitrite is toxic. Work in a fume hood.
Materials
-
Amine Precursor (for Diazo): e.g., Sulfanilic acid, 4-Nitroaniline, or Aniline.
-
Coupler: 3-(N-ethylanilino)propylazanium (often supplied as a chloride or bromide salt).
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid (HCl), Sodium Acetate ( ).
Step 1: Diazotization (The "Engine")
Goal: Generate the electrophile at 0–5°C.
-
Dissolution: Dissolve 10 mmol of the primary aromatic amine in 30 mL of 2M HCl.
-
Note: If the amine is insoluble (e.g., sulfanilic acid), dissolve it in mild alkali first, then precipitate with acid to form a fine, reactive suspension.
-
-
Cooling: Place the beaker in an ice/salt bath and cool to 0–2°C .
-
Nitrosation: Add 10.5 mmol (slight excess) of
(dissolved in minimal water) dropwise.-
Monitor: Temperature must stay below 5°C.[2]
-
Endpoint: The solution should turn clear (or pale yellow). Test with starch-iodide paper; an instant blue-black color confirms excess nitrous acid.
-
-
Stabilization: Destroy excess nitrous acid by adding a pinch of urea or sulfamic acid until starch-iodide paper no longer turns blue. This prevents side reactions during coupling.
Step 2: Coupler Preparation (The "Chassis")
Goal: Solubilize the coupler in a buffered zone.
-
Buffer Prep: Prepare 50 mL of 2M Sodium Acetate solution.
-
Dissolution: Dissolve 10 mmol of 3-(N-ethylanilino)propylazanium salt in 20 mL water.
-
Adjustment: Add the sodium acetate solution to the coupler.
-
Cooling: Cool this buffered coupler solution to 0–5°C .
Step 3: The Coupling Reaction
Goal: Controlled C-N bond formation.
-
Addition: Slowly add the cold Diazonium solution (Step 1) into the cold Coupler solution (Step 2) with vigorous stirring.
-
Rate: Addition should take 15–20 minutes.
-
Observation: Intense color development (Orange/Red/Blue depending on substituents) will occur immediately.
-
-
pH Maintenance: Monitor pH during addition. The addition of the acidic diazonium solution will lower the pH.
-
Action: If pH drops below 4.0, add saturated Sodium Acetate solution dropwise to maintain pH 4–5.
-
-
Completion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.
Step 4: Isolation & Purification
-
Salting Out: Since the product contains a cationic "azanium" tail, it is highly water-soluble. To isolate, add Sodium Chloride (NaCl) or Zinc Chloride (
) to saturation to precipitate the dye (common ion effect). -
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash with cold brine (saturated NaCl). Do not wash with pure water, or the product will redissolve.
Critical Parameters & Optimization
| Parameter | Optimal Range | Effect of Deviation |
| Temperature | 0 – 5°C | > 10°C: Diazonium decomposes ( |
| pH (Coupling) | 4.0 – 5.5 | < 3.5: Aniline amine protonates ( |
| Stoichiometry | 1:1 (Molar) | Excess Diazo: Hard to remove; oxidizes the product.Excess Coupler: Wasteful, but easier to wash away than decomposed diazo. |
| Agitation | Vigorous | Localized high concentrations of diazo can lead to bis-coupling or side reactions. |
Troubleshooting Guide
-
Problem: No precipitate forms after coupling.
-
Cause: The "propylazanium" tail makes the dye extremely water-soluble.
-
Solution: The product is likely in solution. Use "salting out" (add solid NaCl until saturation) or isolate via ion-exchange chromatography (using a cation-exchange resin if the product is cationic, or anion-exchange if zwitterionic).
-
-
Problem: Evolution of gas bubbles during coupling.
-
Cause: Decomposition of diazonium salt (releasing
). -
Solution: The reaction is too warm or too slow. Lower the temperature and check that the pH is not too alkaline.
-
-
Problem: Dye color is dull or brown.
-
Cause: Oxidation or "tarring" due to excess Nitrous Acid.
-
Solution: Ensure Step 1.4 (Urea/Sulfamic acid quench) is performed rigorously.
-
References
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text on Azo coupling mechanisms and pH dependence).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for diazotization).
-
Karaman, R. (2016).[5] Coupling reactions of diazonium salts. ResearchGate. (Practical discussion on pH control for aniline derivatives).
-
PubChem. 3-(N-ethylanilino)propylazanium. (For structural verification and solubility properties).
Sources
polymerization techniques involving 3-(N-ethylanilino)propylazanium monomers
Executive Summary & Strategic Utility
The monomer 3-(N-ethylanilino)propylazanium (often synthesized as the chloride or bromide salt of N-(3-aminopropyl)-N-ethylaniline) represents a critical class of "functionalized anilines." Unlike standard aniline, this monomer possesses two distinct functional regions:[1]
-
The Electroactive Head: An N-ethyl substituted aniline ring capable of forming a conjugated polyaniline (PANI) backbone.
-
The Ionic Tail: A propyl-azanium (cationic amine) tether that imparts water solubility and specific bio-affinity (e.g., to negatively charged DNA or cell membranes).
Why this matters: Standard Polyaniline (PANI) is insoluble and difficult to process. This monomer solves the "processability paradox" by carrying its own solubilizing cationic charge. However, the N-ethyl substituent introduces steric hindrance, requiring a modified polymerization protocol to avoid low-molecular-weight oligomers.
Reaction Mechanism & Critical Control Points
The polymerization follows a radical cation mechanism . However, two competing factors must be managed:
-
Steric Hindrance: The ethyl group on the nitrogen forces the phenyl rings out of planarity, reducing conjugation length compared to parent PANI.
-
Tail Interference: If the pH is too high (> pH 4), the propylazanium tail may deprotonate to a free amine, which can nucleophilically attack the oxidized polymer chain, causing irreversible termination (cross-linking/branching) rather than linear growth.
Diagram 1: Mechanistic Pathway & Control Logic
Caption: Mechanistic flow of oxidative polymerization emphasizing the necessity of low pH to prevent side-chain interference.
Protocol A: Chemical Oxidative Polymerization (Batch)
Objective: Synthesis of high-purity, water-soluble conducting polymer salts.
Reagents & Equipment
-
Monomer: 3-(N-ethylanilino)propylazanium chloride (or N-(3-aminopropyl)-N-ethylaniline + excess HCl).
-
Oxidant: Ammonium Persulfate (APS), analytical grade.
-
Medium: 1.0 M Hydrochloric Acid (HCl).[1] Note: Do not use weak acids; strong protonation is required.
-
Equipment: Jacketed glass reactor, mechanical stirrer (overhead), inert gas (N₂) line.
Step-by-Step Methodology
-
Monomer Preparation (The Acidic Shield):
-
Dissolve 10 mmol of the monomer in 50 mL of 1.0 M HCl.
-
Checkpoint: Ensure complete dissolution. If using the free amine precursor, add it dropwise to the acid to prevent local heating.
-
Purge with N₂ for 15 minutes to remove dissolved oxygen (which acts as a radical scavenger).
-
Cool to -2°C to 0°C using a cryostat or ice/salt bath.
-
-
Oxidant Preparation:
-
Dissolve 10 mmol APS (stoichiometric ratio 1:1) in 20 mL of 1.0 M HCl.
-
Expert Insight: Unlike standard aniline (where 1:1.25 ratio is common), N-substituted anilines often require a strict 1:1 or 1:0.9 ratio to prevent over-oxidation and degradation of the polymer backbone.
-
Cool oxidant to 0°C.
-
-
Initiation & Polymerization:
-
Add the APS solution to the monomer solution dropwise over 30–60 minutes.
-
Observation: The color will transition: Colorless → Pink/Violet (Oligomers) → Dark Green (Emeraldine Salt).
-
Maintain stirring at 0°C for 12–24 hours .
-
Why so long? The N-ethyl group slows down the kinetics significantly compared to unsubstituted aniline.
-
-
Purification (The Dialysis Step):
-
Unlike standard PANI, this polymer is likely water-soluble or forms a stable colloid. Do not filter.
-
Transfer the reaction mixture to dialysis tubing (MWCO 3.5 kDa or 12 kDa depending on target chain length).
-
Dialyze against 0.1 M HCl for 24 hours, then against deionized water for 48 hours (changing water 3x/day).
-
Endpoint: Dialysate should be colorless and neutral pH.
-
-
Isolation:
-
Lyophilize (freeze-dry) the purified solution to obtain the green polymer powder.
-
Protocol B: Electrochemical Deposition (Sensor Fabrication)
Objective: Direct growth of polymer films onto electrodes (Au, Pt, or ITO) for biosensing applications.
Setup Parameters
| Parameter | Setting | Rationale |
| Technique | Cyclic Voltammetry (CV) | Allows monitoring of film growth cycle-by-cycle. |
| Working Electrode | Gold (Au) or Glassy Carbon | Inert substrate required. |
| Reference/Counter | Ag/AgCl / Platinum Wire | Standard 3-electrode setup. |
| Electrolyte | 0.5 M H₂SO₄ or 1.0 M HCl | High acidity ensures head-to-tail coupling. |
| Monomer Conc. | 50 mM | Higher concentration needed to overcome steric hindrance. |
| Scan Range | -0.2 V to +0.9 V | Do not exceed +1.0 V to avoid over-oxidation (degradation). |
| Scan Rate | 20–50 mV/s | Slower rates yield denser, more ordered films. |
Workflow Diagram
Caption: Electrochemical workflow for generating reproducible sensor interfaces.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated against these benchmarks:
| Technique | Expected Feature | Interpretation |
| UV-Vis Spectroscopy | Peak ~320 nm (π-π*) | Benzenoid rings (reduced units). |
| Peak ~420 nm & >800 nm | Polaron band carriers. Confirms conductive "Emeraldine Salt" state. | |
| FTIR | ~1500 cm⁻¹ & ~1580 cm⁻¹ | Benzenoid vs. Quinoid ring stretch. Ratio indicates oxidation state.[2] |
| Solubility | Water/DMSO | Should be soluble/dispersible (unlike PANI). |
| Conductivity | 10⁻³ to 10⁻¹ S/cm | Lower than PANI (1-10 S/cm) due to ethyl steric twist, but sufficient for sensing. |
References
-
Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline.[2][3][4] Progress in Polymer Science, 23(8), 1443–1484. Link
- Foundational text on the oxidative mechanism and the role of pH in aniline polymeriz
-
Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][3][4][5][6][7][8][9][10][11] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857–867. Link
- The "Gold Standard" protocol for aniline polymerization, adaptable for deriv
-
Lukashev, A. et al. (2020). Synthesis of Water-Soluble Polyaniline Derivatives. Polymers.[1][2][3][4][5][6][7][8][9][11][12] Link
- Specific methodologies for sulfonated and N-alkylated water-soluble vari
-
Wallace, G. G., et al. (2008). Conductive Electroactive Polymers: Intelligent Polymer Systems. CRC Press. Link
-
Source for electrochemical deposition parameters and biosensor applications.[8]
-
Sources
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- 3. Synthesis of Water-soluble Polyaniline by Using Different Types of Cellulose Derivatives | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 9. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N'-Bis(3-Aminopropyl)ethylenediamine Manufacturer/Factory/Producer for Epoxy Curing Agents & Polyamines | Achilles Chemical [achilleschem.com]
Application Notes and Protocols for Handling 3-(N-ethylanilino)propylazanium and Structurally Related Quaternary Ammonium Compounds
Introduction
This document provides a detailed standard operating procedure (SOP) for the handling and use of 3-(N-ethylanilino)propylazanium and other structurally related quaternary ammonium compounds (QACs). Due to the limited specific literature on "3-(N-ethylanilino)propylazanium," this guide synthesizes best practices from data on analogous chemical structures, including N-ethylaniline, various QACs, and other substituted anilines.[1][2][3][4][5] This SOP is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure scientific integrity and personnel safety.
Quaternary ammonium compounds are a broad class of chemicals used as disinfectants, surfactants, and in various industrial and pharmaceutical applications.[2][6] Their general structure consists of a central positively charged nitrogen atom bonded to four organic groups. The specific compound, 3-(N-ethylanilino)propylazanium, suggests a structure containing an N-ethylaniline moiety linked to a propyl chain, which in turn is part of a quaternary ammonium head group.
Hazard Identification and Risk Assessment
Given the structural components, 3-(N-ethylanilino)propylazanium is presumed to share hazards with both aniline derivatives and quaternary ammonium compounds.
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: QACs can cause skin and eye irritation, and in concentrated forms, may lead to serious eye damage. Aniline derivatives are also known skin and eye irritants.[3]
-
Toxicity: Aniline and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7]
-
Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory irritation.[1][8]
-
Aquatic Toxicity: Many QACs are toxic to aquatic life.
Physicochemical Properties of Related Compounds
| Property | N-ethylaniline | 3-Ethylaniline | General QACs |
| Molecular Formula | C8H11N[5] | C8H11N[4][9] | Varies |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to Light orange to Yellow clear liquid[4] | Varies (liquids or solids) |
| Solubility | Slightly soluble in water[5] | Slightly soluble in water, more soluble in organic solvents[4] | Generally water-soluble |
| Hazards | Toxic, skin/eye irritant[7] | Harmful if inhaled or absorbed through skin[4] | Skin/eye irritant, potential for toxicity[1][2] |
Safety and Handling Protocols
A rigorous adherence to safety protocols is paramount when working with this class of compounds.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Always wear chemical-proof safety goggles.[1] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3] Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or aerosolized forms of the compound.[1][2] If a fume hood is not available and ventilation is poor, a NIOSH-approved respirator may be necessary.[1]
General Handling Workflow
The following diagram illustrates the standard workflow for handling potentially hazardous chemicals like 3-(N-ethylanilino)propylazanium.
Caption: General workflow for handling hazardous chemicals.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][7]
-
Store away from heat, sparks, and open flames.[7]
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a QAC like 3-(N-ethylanilino)propylazanium.
-
Preparation: Ensure all necessary PPE is worn and the chemical fume hood is operational.
-
Tare: Place a clean, dry beaker on a tared analytical balance.
-
Weighing: Carefully weigh the desired amount of the compound into the beaker.
-
Solvent Addition: Slowly add the desired solvent (e.g., deionized water, ethanol) to the beaker while stirring gently with a magnetic stir bar.
-
Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if the compound's stability allows, but this should be determined on a case-by-case basis.
-
Transfer: Transfer the solution to a labeled volumetric flask.
-
Dilution to Volume: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled and sealed storage bottle.
Protocol for Use as a Disinfectant/Biocide (General)
Quaternary ammonium compounds are widely used as disinfectants.[6] The following is a general protocol for evaluating the antimicrobial properties of a new QAC.
-
Prepare Cultures: Grow microbial cultures (e.g., E. coli, S. aureus) to a specific optical density in a suitable broth medium.
-
Dilution Series: Prepare a serial dilution of the 3-(N-ethylanilino)propylazanium stock solution in sterile broth.
-
Inoculation: In a 96-well microplate, add a standardized inoculum of the microbial culture to each well containing the diluted compound. Include positive (no compound) and negative (no microbes) controls.
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that prevents visible microbial growth. This can be done visually or by measuring the optical density at 600 nm using a plate reader.
-
Data Interpretation: A lower MIC value indicates higher antimicrobial activity.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation persists, call a physician.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and drink plenty of water.[7] Seek immediate medical attention.
Waste Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain unless specifically permitted. Contaminated materials and containers must be disposed of as hazardous waste.
References
-
Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]
-
StatPearls. (2023, July 15). Quaternary Ammonium Compound Toxicity. NCBI Bookshelf. Retrieved from [Link]
-
Encompass Supply Solutions. (2025, March 27). How to Use Quaternary Disinfectant Cleaners Effectively. Retrieved from [Link]
-
Pennsylvania Certified Organic. (2020, August 25). USE OF CLEANERS & SANITIZERS IN ORGANIC PRODUCTION & HANDLING. Retrieved from [Link]
-
CleanLink. (2015, October 16). How To Properly Use Quaternary Ammonium Products. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Ethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-n-[3-(methylamino)propyl]aniline. Retrieved from [Link]
-
MDPI. (n.d.). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. PMC. Retrieved from [Link]
-
MDPI. (2025, February 5). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]
-
MDPI. (2021, September 21). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylaniline. Retrieved from [Link]
Sources
- 1. mountsinai.org [mountsinai.org]
- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS 587-02-0: 3-Ethylaniline | CymitQuimica [cymitquimica.com]
- 5. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 6. encompasssupplysolutions.com [encompasssupplysolutions.com]
- 7. fishersci.ca [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exploring the Catalytic Potential of 3-(N-ethylanilino)propylazanium in Organic Synthesis
Abstract: This document presents a theoretical exploration and prospective guide to the catalytic applications of the novel chemical entity 3-(N-ethylanilino)propylazanium. As this compound is not widely documented in existing chemical literature, this guide extrapolates its potential utility from first principles, based on its distinct structural motifs: a terminal ammonium salt (azanium) and an N-ethylaniline group. We propose and provide detailed protocols for its application in two major areas of organic catalysis: Phase-Transfer Catalysis (PTC) and Hydrogen-Bond-Donating Organocatalysis. The protocols are presented as self-validating systems, designed to serve as a robust starting point for researchers investigating the capabilities of this and structurally related compounds.
Part 1: Structural Analysis and Rationale for Catalytic Postulates
The compound 3-(N-ethylanilino)propylazanium, hereafter referred to as [Et(Ph)N-Pr-NH₃]⁺, possesses a cationic ammonium head group connected by a flexible propyl linker to a sterically and electronically influential N-ethylaniline moiety. This unique architecture suggests two primary, non-exclusive catalytic functions.
-
Phase-Transfer Catalyst (PTC): The defining feature of a PTC is its amphipathic nature—a hydrophilic, charged head capable of pairing with an anionic reactant, and a lipophilic body that facilitates transport of the ion pair into an organic phase. [Et(Ph)N-Pr-NH₃]⁺ fits this description perfectly. The azanium group can extract anions (e.g., CN⁻, OH⁻, MnO₄⁻) from an aqueous or solid phase into a non-polar organic medium where the reaction with an organic substrate can occur.
-
Hydrogen-Bond-Donating (HBD) Organocatalyst: The N-H protons of the azanium group are acidic and capable of forming strong hydrogen bonds. This allows the catalyst to function as a Brønsted acid or a Lewis acid activator by coordinating to electron-rich sites on a substrate, such as a carbonyl oxygen or a nitro group. This activation enhances the electrophilicity of the substrate, accelerating reactions like Michael additions, Friedel-Crafts alkylations, or Diels-Alder cycloadditions.
Plausible Synthetic Pathway
A robust understanding of a catalyst includes its accessibility. A hypothetical, yet chemically sound, synthesis is outlined below to ground our application protocols in practical feasibility.
Figure 1: A proposed synthetic workflow for preparing the target catalyst.
Part 2: Application Protocol 1: Phase-Transfer Catalysis
Model Reaction: Cyanation of 1-Bromooctane
This protocol details the use of [Et(Ph)N-Pr-NH₃]⁺X⁻ (where X⁻ is a counter-ion like Br⁻ or Cl⁻) as a phase-transfer catalyst for a classic nucleophilic substitution. The reaction involves the transfer of the cyanide anion (CN⁻) from a solid salt (NaCN) into an organic solvent (toluene) to react with 1-bromooctane.
Causality of Experimental Design
-
Solvent Choice (Toluene): A non-polar solvent is chosen to create a biphasic system with the solid sodium cyanide, necessitating the action of a PTC. Toluene has a high boiling point, allowing for elevated reaction temperatures.
-
Catalyst Loading (2 mol%): A low catalytic loading is desirable for efficiency. 2 mol% is a standard starting point for screening PTCs, balancing reaction rate with cost and ease of removal.
-
Temperature (90 °C): The Sₙ2 reaction rate is temperature-dependent. 90 °C provides sufficient thermal energy to overcome the activation barrier without causing significant solvent loss or side reactions.
-
Stirring Rate (500 RPM): Efficient mass transfer between the solid and liquid phases is critical in heterogeneous reactions. Vigorous stirring ensures a high interfacial surface area.
Step-by-Step Experimental Protocol
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 1-bromooctane (10 mmol, 1.93 g).
-
Reagent Addition: Add sodium cyanide (NaCN, 15 mmol, 0.74 g). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Catalyst & Solvent Addition: Add the catalyst, [Et(Ph)N-Pr-NH₃]⁺Br⁻ (0.2 mmol, 2 mol%), and toluene (20 mL).
-
Reaction Execution: Begin vigorous stirring (500 RPM) and heat the mixture to 90 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing them via Gas Chromatography (GC) to observe the disappearance of the 1-bromooctane peak and the appearance of the nonanenitrile product peak.
-
Work-up: After completion (e.g., >98% conversion, typically 4-6 hours), cool the reaction to room temperature. Decant the toluene solution to separate it from the solid salts. Wash the organic phase with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude nonanenitrile product. Further purification can be achieved by vacuum distillation.
Proposed Catalytic Cycle
Figure 2: The catalytic cycle for the PTC-mediated cyanation reaction.
Table of Expected Performance
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1 | 90 | 6 | 85 |
| 2 | 2 | 90 | 5 | >98 |
| 3 | 5 | 90 | 4 | >98 |
| 4 | 2 | 70 | 8 | 75 |
| 5 | 0 (Control) | 90 | 12 | <5 |
Part 3: Application Protocol 2: Hydrogen-Bond-Donating Organocatalysis
Model Reaction: Friedel-Crafts Alkylation of Indole
This protocol outlines the potential use of [Et(Ph)N-Pr-NH₃]⁺X⁻ as a weak Brønsted acid/HBD catalyst to activate an electrophile, trans-β-nitrostyrene, for reaction with a nucleophile, indole.
Causality of Experimental Design
-
Substrate Choice: The reaction between indole and β-nitrostyrene is a well-established benchmark for HBD catalysts. The nitro group is an excellent hydrogen bond acceptor, leading to activation of the carbon-carbon double bond.
-
Solvent Choice (Dichloromethane, DCM): DCM is a relatively non-polar, non-coordinating solvent that will not compete with the substrate for hydrogen bonding to the catalyst.
-
Temperature (Room Temp): Many HBD-catalyzed reactions proceed efficiently at ambient temperature, which is advantageous for minimizing side reactions and energy consumption.
-
Inert Atmosphere (N₂): While not always strictly necessary for this reaction, conducting it under an inert atmosphere prevents potential oxidation of the indole or other components.
Step-by-Step Experimental Protocol
-
Reactor Setup: To a dry 50 mL Schlenk flask under a nitrogen atmosphere, add the catalyst [Et(Ph)N-Pr-NH₃]⁺BF₄⁻ (0.1 mmol, 10 mol%). The BF₄⁻ anion is chosen for being non-coordinating.
-
Reagent Addition: Add indole (1.0 mmol, 117 mg) and trans-β-nitrostyrene (1.2 mmol, 179 mg).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL) via syringe.
-
Reaction Execution: Stir the resulting solution at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. The product spot should be significantly more polar than the starting materials.
-
Work-up: Upon completion (typically 12-24 hours), concentrate the reaction mixture directly onto silica gel.
-
Isolation: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the desired 3-(1-nitro-2-phenylethyl)indole product.
Proposed Mechanism of Activation
Figure 3: Proposed activation of β-nitrostyrene via hydrogen bonding with the catalyst.
Table of Hypothetical Substrate Scope
| Entry | Indole Derivative | Electrophile | Time (h) | Yield (%) |
| 1 | Indole | trans-β-nitrostyrene | 18 | 92 |
| 2 | 5-Methoxyindole | trans-β-nitrostyrene | 12 | 95 |
| 3 | 5-Nitroindole | trans-β-nitrostyrene | 36 | 65 |
| 4 | Indole | N-Boc-Iminium Ion | 24 | 88 |
| 5 | Pyrrole | trans-β-nitrostyrene | 48 | 50 |
Part 4: Conclusion and Future Directions
While the catalytic utility of 3-(N-ethylanilino)propylazanium has not been formally established, its molecular architecture presents a compelling case for its potential as a dual-function catalyst. The protocols and mechanistic hypotheses presented in this note provide a foundational framework for its empirical investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Preparing the catalyst and fully characterizing it using NMR, mass spectrometry, and elemental analysis.
-
Empirical Protocol Validation: Testing the proposed protocols to determine actual yields, reaction times, and optimal conditions.
-
Counter-ion Effect: Investigating how different anions (e.g., Br⁻, BF₄⁻, OTf⁻) affect the catalyst's performance in both PTC and HBD modes.
-
Chiral Variants: The development of chiral versions of this catalyst, by modifying the N-ethylaniline group or the azanium nitrogen, could open pathways to asymmetric catalysis, a highly valuable field in drug development.
This exploration underscores a critical aspect of chemical research: leveraging fundamental principles to predict and unlock the hidden potential of novel molecular structures.
References
-
Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Chemical Reviews, 1978. URL: [Link]
-
Title: Asymmetric Counteranion-Directed Catalysis: A Powerful Approach to Enantioselective Synthesis. Source: Angewandte Chemie International Edition, 2008. URL: [Link]
-
Title: Hydrogen Bond Donor Catalysis. Source: Comprehensive Organic Synthesis II, 2014. URL: [Link]
-
Title: Phase Transfer Catalysis. Source: Organic Syntheses. URL: [Link]
-
Title: Thiourea-Catalyzed Enantioselective Friedel−Crafts Reaction of Indoles with Nitroalkenes: A Simple and Efficient Method for the Synthesis of Optically Active 2-(1-Nitro-2-phenylethyl)indoles. Source: Organic Letters, 2006. URL: [Link]
methods for incorporating 3-(N-ethylanilino)propylazanium into conductive polymers
Application Note: High-Precision Incorporation of 3-(N-ethylanilino)propylazanium into Conductive Polyaniline Matrices
Abstract
This guide details the methodology for incorporating 3-(N-ethylanilino)propylazanium —the protonated cationic form of N-(3-aminopropyl)-N-ethylaniline—into conductive polymer backbones. While standard Polyaniline (PANI) offers excellent conductivity, it lacks intrinsic functional handles for bioconjugation. The target molecule acts as a "conductive linker," providing an ethyl-substituted aniline head for polymerization and a propyl-amine tail for covalent biomolecule attachment. This protocol prioritizes copolymerization with aniline to overcome the steric hindrance of the
Chemical Basis & Pre-Experimental Logic
The "Azanium" State: In the acidic conditions required for aniline polymerization (pH < 2), the terminal primary amine of the monomer becomes protonated, forming the 3-(N-ethylanilino)propylazanium cation. This charge state is critical:
-
Solubility: It drastically increases water solubility compared to neutral
-alkylanilines. -
Electrostatics: The cationic tail repels the forming radical cations on the polymer backbone, potentially terminating chain growth early.
-
Strategic Solution: We utilize a co-monomer feed ratio (typically 1:5 to 1:10 Functional:Native Aniline) to dilute these repulsive forces and maintain long-range conjugation.
-
Monomer Handling:
-
Reagent: N-(3-aminopropyl)-N-ethylaniline (liquid, free base).
-
Storage: Store under Nitrogen at 4°C to prevent oxidation of the aniline moiety.
-
Acidification: Must be added to the acid electrolyte before oxidant addition to ensure full conversion to the azanium species.
Protocol A: Electrochemical Copolymerization (Thin Films)
Best for: Biosensor electrodes, micro-patterned circuits, and interface analysis.
Materials:
-
Working Electrode: Glassy Carbon (GCE) or Gold (Au).
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Electrolyte: 1.0 M HCl or H
SO (degassed). -
Monomers: Aniline (distilled), N-(3-aminopropyl)-N-ethylaniline.
Experimental Workflow:
-
Electrolyte Preparation: Prepare 20 mL of 1.0 M HCl. Degas with N
for 15 minutes. -
Monomer Addition (The 1:9 Ratio):
-
Add 18 µL Aniline (0.2 M final conc).
-
Add 4 µL N-(3-aminopropyl)-N-ethylaniline (approx. 0.02 M final conc).
-
Note: The functional monomer is added at 10% molar ratio to minimize steric disruption of the conductive
-stacking.
-
-
Voltammetric Deposition:
-
Washing: Rinse electrode gently with 0.1 M HCl to remove oligomers, then dry under N
flow.
Expert Insight:
If the film appears patchy or blue (non-conductive pernigraniline-like oligomers), reduce the upper voltage limit to +0.8 V. The
Protocol B: Chemical Oxidative Polymerization (Bulk/Nanoparticles)
Best for: Conductive inks, bulk composites, and drug delivery carriers.
Materials:
-
Oxidant: Ammonium Persulfate (APS).[4]
-
Temperature Control: Ice bath (0–4°C).
Step-by-Step Methodology:
| Step | Action | Critical Parameter |
| 1. Monomer Sol | Dissolve 0.9 mL Aniline + 0.1 mL Functional Monomer in 50 mL 1 M HCl. | Stir for 30 min at 0°C to ensure "Azanium" formation. |
| 2. Oxidant Sol | Dissolve 2.28 g APS in 50 mL 1 M HCl. | Pre-chill to 0°C. APS:Monomer ratio must be 1:1. |
| 3. Initiation | Add Oxidant solution to Monomer solution dropwise over 20 mins. | Do not rush. Rapid addition causes thermal spikes and defects. |
| 4. Reaction | Stir at 0°C for 6 hours. Let stand for 12 hours. | Solution will turn dark blue, then dark green (Emeraldine Salt). |
| 5. Purification | Filter (0.45 µm PTFE). Wash with 1 M HCl, then Acetone. | Acetone removes unreacted oligomers (purple filtrate). |
| 6. Dedoping | (Optional) Stir in 1 M NH | Converts salt to Emeraldine Base (blue) for solvent processing. |
Visualization of Synthesis & Mechanism
Caption: Figure 1. Reaction pathway converting the neutral amine precursor into the reactive azanium species, followed by oxidative copolymerization and subsequent bioconjugation.
Characterization & Validation (Self-Correcting Checks)
To ensure the functional group is actually incorporated (and you haven't just made pure Polyaniline), perform these checks:
1. FTIR Spectroscopy (Structural Validation):
-
Target Signal: Look for aliphatic C-H stretching bands at 2850–2950 cm⁻¹ (from the propyl/ethyl chains). Pure PANI lacks these strong aliphatic signals.
-
Amine Signal: A broad band around 3200–3400 cm⁻¹ indicates the free amine tail (in dedoped state).
2. Cyclic Voltammetry (Electrochemical Validation):
-
Shift: The copolymer will show redox peaks slightly shifted (anodic shift) compared to pure PANI due to the electron-donating ethyl group.
-
Hysteresis: If the gap between oxidation and reduction peaks > 200mV, the film is too resistive. Corrective Action: Increase the ratio of native Aniline in the next batch.
3. XPS (Surface Analysis):
-
Deconvolute the N1s spectrum. You should see a distinct peak for aliphatic nitrogen (-NH
/ -NH ) at ~401.5 eV , separate from the quinoid/benzenoid nitrogens of the PANI backbone.
Bioconjugation Strategy (The Application)
Once the polymer is synthesized, the pendant propyl-amine group serves as the anchor.
Protocol:
-
Surface Activation: Treat the polymer film with 2.5% Glutaraldehyde in PBS (pH 7.4) for 1 hour.
-
Rinse: Wash thoroughly with PBS to remove free glutaraldehyde.
-
Ligand Binding: Incubate with the protein of interest (e.g., Glucose Oxidase, 1 mg/mL) for 2 hours at 4°C.
-
Blocking: Block non-specific sites with BSA (Bovine Serum Albumin).
Caption: Figure 2. Architecture of a biosensor utilizing the pendant amine tail of the incorporated azanium moiety for enzyme immobilization.
References
-
Gizdavic-Nikolaidis, M. R., et al. (2010). "Chemical synthesis and characterization of poly(aniline-co-ethyl 3-aminobenzoate) copolymers." Journal of Polymer Science Part A: Polymer Chemistry.
- Relevance: Establishes protocols for copolymerizing functionalized anilines with n
-
Sari, B., & Talu, M. (1998).[1] "Electrochemical Polymerization and Analysis of Some Aniline Derivatives." Turkish Journal of Chemistry.
- Relevance: Provides CV parameters and oxidation potentials for N-substituted anilines.
-
Hua, F., & Ruckenstein, E. (2004). "Copolymers of aniline and 3-aminophenol derivatives with oligo(oxyethylene) side chains as novel water-soluble conducting polymers."[7] Macromolecules.
- Relevance: Demonstrates the steric effects of bulky side chains on PANI synthesis.
-
Sigma-Aldrich. "3-(Dimethylamino)-1-propylamine Product Specification."
- Relevance: Verification of the base chemical properties and handling of propyl-amine deriv
Sources
- 1. "Electrochemical Polymerization and Analysis of Some Aniline Derivative" by Bekir SARI and Muzaffer TALU [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Solvent Selection for Optimal Reactivity of 3-(N-ethylanilino)propylazanium and Related Anilinium Compounds
Abstract
The selection of an appropriate solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction, governing reaction rates, selectivity, and even the reaction mechanism itself. This is particularly true for reactions involving charged species such as 3-(N-ethylanilino)propylazanium, a functionalized anilinium salt. The presence of both a tertiary aniline moiety and a quaternary ammonium group within the same molecule presents unique challenges and opportunities for solvent-mediated reactivity control. This technical guide provides a comprehensive framework for the rational selection and optimization of solvents for reactions involving 3-(N-ethylanilino)propylazanium and structurally related compounds. We will delve into the theoretical underpinnings of solvent effects, present a systematic methodology for solvent screening, and provide detailed protocols for key experiments.
Introduction: The Critical Role of the Solvent Environment
The structure of 3-(N-ethylanilino)propylazanium, featuring a nucleophilic N-ethylaniline group and a charged azanium (quaternary ammonium) moiety, suggests a diverse range of potential chemical transformations. These may include, but are not limited to, nucleophilic aromatic substitution (SNAr) at the aniline ring, further N-alkylation, or reactions where the compound acts as a phase-transfer catalyst. The success of any of these synthetic routes is intrinsically linked to the choice of solvent.
The solvent does not merely act as an inert medium in which reactants are dissolved. Instead, it can actively participate in the reaction through various intermolecular interactions, such as:
-
Solvation of Reactants and Products: Differential solvation can alter the ground state energies of reactants and products, thereby influencing the reaction equilibrium.
-
Stabilization of Transition States: The solvent can stabilize or destabilize the transition state of a reaction, directly impacting the activation energy and, consequently, the reaction rate.
-
Influence on Reaction Mechanism: In some cases, the solvent can dictate the mechanistic pathway a reaction follows, for example, by favoring an SN1 over an SN2 mechanism.[1]
For a charged species like 3-(N-ethylanilino)propylazanium, these effects are magnified. The permanent positive charge of the azanium group and the potential for charge development in transition states necessitate careful consideration of the solvent's properties.
Theoretical Considerations for Solvent Selection
The reactivity of aniline derivatives is highly sensitive to the solvent environment. For instance, the nucleophilicity of the aniline nitrogen can be significantly modulated by hydrogen bonding interactions with protic solvents.[2] A solvent that can donate a hydrogen bond will solvate the lone pair of electrons on the nitrogen, reducing its availability for reaction and thus decreasing its nucleophilicity.[2] Conversely, aprotic solvents do not engage in such strong hydrogen bonding, leaving the aniline more nucleophilic.
For reactions involving anilinium salts, the solubility of the salt is a primary consideration. The ionic nature of these compounds generally favors polar solvents. However, high polarity alone is not the only factor. The ability of the solvent to support the specific mechanism of the desired reaction is paramount.
Key solvent parameters to consider include:
-
Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, reflects its ability to separate charges. Reactions that proceed through charged intermediates or transition states are generally accelerated in more polar solvents.[1]
-
Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMSO, DMF, acetone). Protic solvents can solvate both cations and anions effectively through hydrogen bonding. Aprotic polar solvents are particularly effective at solvating cations, leaving anions relatively "naked" and more reactive.[3]
-
Hydrogen Bond Donating (HBD) and Accepting (HBA) Ability: These properties describe the solvent's capacity to engage in hydrogen bonding. A strong HBD solvent can stabilize anions and lone pairs, while a strong HBA solvent can stabilize cations and acidic protons.[2]
The interplay of these factors is crucial. For example, in an SN2 reaction with an anionic nucleophile, a polar aprotic solvent is often preferred because it dissolves the salt while not overly solvating and deactivating the nucleophile.[4]
Systematic Approach to Solvent Screening
A systematic approach to solvent screening is essential for identifying the optimal reaction medium efficiently. This typically involves a two-stage process: an initial broad screening of a diverse set of solvents, followed by a more focused optimization of promising candidates or their mixtures.
Stage 1: Broad Solvent Screening
The initial screening should encompass a range of solvents with varying properties. The selection should include representatives from different solvent classes.
Table 1: Representative Solvents for Initial Screening
| Solvent | Class | Dielectric Constant (20°C) | Properties | Potential Effects on Anilinium Reactivity |
| Toluene | Non-polar | 2.4 | Aromatic, non-polar | Low solubility of the anilinium salt, may favor reactions of the uncharged aniline moiety if soluble. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Halogenated, weakly coordinating | Moderate solubility, can support a range of reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Ether, Lewis basic | Good solvating power for organic substrates, can coordinate to cations. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Nitrile, highly polar | High polarity can stabilize charged intermediates.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Amide, highly polar, high boiling point | Excellent solvating power for salts, can accelerate SN2 reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Sulfoxide, highly polar, high boiling point | Strong cation solvation, can significantly enhance nucleophilicity of anions.[6] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Alcohol, HBD and HBA | Good solubility for salts, can participate in hydrogen bonding, potentially reducing nucleophilicity.[7] |
| Hexafluoroisopropanol (HFIP) | Polar Protic | 16.7 | Fluorinated alcohol, strongly HBD | Can activate electrophiles through hydrogen bonding and promote reactions with weak nucleophiles.[8] |
Experimental Protocol: Initial Solvent Screening
-
Reaction Setup: In parallel reaction vials, add the substrate (3-(N-ethylanilino)propylazanium salt), the desired reactant(s), and any necessary catalyst or base.
-
Solvent Addition: To each vial, add one of the selected solvents from Table 1.
-
Reaction Conditions: Subject all vials to the same reaction conditions (temperature, stirring, atmosphere).
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: After a set time, quench the reactions and analyze the product yield and purity for each solvent.
The results of this initial screen will identify a smaller set of promising solvents for further optimization.
Figure 2: Simplified SNAr reaction pathway.
In this scenario, the reaction proceeds through a negatively charged intermediate (Meisenheimer complex). According to reaction rate theory, a solvent that can stabilize this charged intermediate will lower the activation energy and accelerate the reaction. [2]Therefore, polar aprotic solvents like DMSO or DMF would be excellent starting points for optimization, as they can effectively solvate the cationic anilinium moiety and stabilize the developing negative charge in the transition state without deactivating the aniline nucleophile through hydrogen bonding.
Detailed Protocol: Solvent Optimization for a Model Reaction
This protocol outlines a method for optimizing the solvent system for the reaction of 3-(N-ethylanilino)propylazanium with a model electrophile, 4-fluoronitrobenzene, a classic SNAr substrate.
Materials:
-
3-(N-ethylanilino)propylazanium salt (e.g., iodide or triflate)
-
4-Fluoronitrobenzene
-
Anhydrous potassium carbonate (or another suitable base)
-
Selected solvents (e.g., DMSO, DMF, ACN, and binary mixtures thereof)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Analytical instrumentation (LC-MS or GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 3-(N-ethylanilino)propylazanium, 4-fluoronitrobenzene, and an internal standard (for quantitative analysis) in a suitable solvent (e.g., ACN).
-
Reaction Setup: To a series of reaction vials, add the base (e.g., K₂CO₃).
-
Reagent Addition: Add the stock solutions of the anilinium salt, electrophile, and internal standard to each vial.
-
Solvent Addition: Add the chosen solvent or solvent mixture to each vial to achieve the desired final concentration.
-
Reaction Initiation: Place the vials in the pre-heated heating block and start stirring.
-
Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vial.
-
Quenching and Analysis: Quench the aliquots by diluting them in a suitable solvent (e.g., ACN) and analyze by LC-MS or GC-MS to determine the conversion and yield of the product.
-
Data Evaluation: Plot the product formation over time for each solvent system to determine the initial reaction rates and final yields.
Conclusion and Best Practices
The optimal solvent for a reaction involving 3-(N-ethylanilino)propylazanium is highly dependent on the specific transformation being performed. A systematic and logical approach to solvent selection and optimization is crucial for achieving high yields, selectivity, and reaction efficiency.
Key Takeaways:
-
The dual functionality of an aniline and a quaternary ammonium salt in the target molecule requires careful consideration of solvent properties.
-
Polar aprotic solvents are often a good starting point for reactions involving charged species and nucleophilic anilines.
-
A two-stage screening and optimization process is an effective strategy for identifying the ideal solvent system.
-
Always consider the safety and environmental impact of the chosen solvents.
By applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of solvent selection and unlock the full synthetic potential of 3-(N-ethylanilino)propylazanium and related compounds.
References
-
Reid, M. et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(32), 10876–10887. [Link]
-
Barluenga, J. et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 614-618. [Link]
-
Bailey, D. S., & Saunders, W. H. (1968). Solvent effects on stereochemistry of eliminations from, quaternary ammonium salts. Chemical Communications (London), (24), 1598. [Link]
-
Gholami, M. R. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1529-1537. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Filo. (2025). In terms of transition-state theory, account for the following solvent ef.. [Link]
-
Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]
-
University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
-
Xiang, J.-C. et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(17), 9210-9216. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
-
van der Meer, J. Y. et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemRxiv. [Link]
-
Xiang, J.-C. et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(17), 9210-9216. [Link]
-
Zhang, Y. et al. (2025). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Applied Catalysis A: General, 233(1-2), 123-132. [Link]
-
Li, B. et al. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 29(45), e202301336. [Link]
-
Toste, F. D. et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 89(12), 8433-8444. [Link]
-
Roy, S. et al. (2020). Anilinium Salts in Polymer Networks for Materials with Mechanical Stability and Mild Thermally Induced Dynamic Properties. ACS Macro Letters, 9(10), 1476-1481. [Link]
-
Brookes, C. et al. (2004). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. Journal of the American Society for Mass Spectrometry, 15(6), 888-898. [Link]
-
Kysil, A. et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-197. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Xiang, J.-C. et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(17), 9210-9216. [Link]
-
Zhang, Y. et al. (2025). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Applied Catalysis A: General, 233(1-2), 123-132. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
-
University of Valencia. (2017). Anilines: reactivity. [Link]
-
Solubility of Things. (n.d.). Aniline. [Link]
-
ScienceMadness. (2011). Solubility of organic amine salts. [Link]
-
Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). [Link]
-
Gholami, M. R. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1529-1537. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
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- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 3-(N-ethylanilino)propylazanium During Storage
Welcome to the technical support center for 3-(N-ethylanilino)propylazanium. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As a substituted aniline derivative, understanding its potential degradation pathways is crucial for maintaining its integrity and ensuring experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the degradation of 3-(N-ethylanilino)propylazanium.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 3-(N-ethylanilino)propylazanium.
Q1: My solution of 3-(N-ethylanilino)propylazanium has changed color to a yellowish-brown. What does this indicate?
A color change, particularly to a yellow or brown hue, is a common indicator of degradation in aniline compounds. This is primarily due to oxidation.[1] Anilines are susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species and other polymeric impurities. The presence of these impurities can significantly impact the compound's reactivity and performance in downstream applications. It is strongly recommended to assess the purity of the material before use if a color change is observed.
Q2: What are the optimal storage conditions to ensure the long-term stability of 3-(N-ethylanilino)propylazanium?
To maximize the shelf-life of 3-(N-ethylanilino)propylazanium, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light.[1][2] Storage at low temperatures, such as 2-8°C, is recommended to slow down potential degradation processes. It is also crucial to prevent exposure to moisture.
Q3: I've noticed a precipitate has formed in my stock solution. What could be the cause?
Precipitate formation can be due to several factors, including degradation leading to insoluble byproducts, or changes in solubility due to temperature fluctuations or solvent evaporation. Polymerization of the aniline moiety can also result in insoluble materials.[1] If a precipitate is observed, it is advisable to filter the solution before use and to re-evaluate the purity of the stock.
Q4: How does pH affect the stability of 3-(N-ethylanilino)propylazanium?
Aniline and its derivatives are basic compounds that can undergo acid-base reactions.[3] The stability of anilinium salts can be pH-dependent. At very low or high pH, hydrolysis of the compound or side reactions may be promoted. The protonation state of the aniline nitrogen is pH-dependent, which can influence its susceptibility to oxidation.[4] It is generally recommended to maintain the pH of solutions within a neutral to slightly acidic range, unless specific experimental conditions require otherwise.
II. Troubleshooting Guide: Degradation Issues and Solutions
This section provides a more detailed approach to identifying and resolving specific degradation-related problems.
Visualizing the Problem: A Degradation Pathway Overview
The primary degradation pathway for aniline derivatives is oxidation. The following diagram illustrates a simplified, hypothetical oxidation pathway for an N-substituted aniline, which can lead to colored impurities and loss of the desired compound.
Caption: Hypothetical oxidation pathway of 3-(N-ethylanilino)propylazanium.
Table 1: Troubleshooting Common Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation of the aniline ring.[1] | Store under an inert atmosphere (e.g., argon, nitrogen). Use amber vials to protect from light.[1][2] Prepare fresh solutions as needed. |
| Precipitate Formation | Formation of insoluble degradation products or polymers.[1] | Confirm storage temperature is appropriate. Filter the solution before use. Assess purity via HPLC or other analytical methods. |
| Loss of Efficacy in Experiments | Degradation of the active compound. | Verify the purity of the stored material. Use a freshly opened or newly purchased batch for critical experiments. |
| Inconsistent Results | Partial degradation leading to variable concentrations of the active compound. | Implement stringent storage protocols. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air. |
III. Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to validate the stability of 3-(N-ethylanilino)propylazanium under your specific storage and experimental conditions.
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the compound's stability profile.[5]
Objective: To assess the stability of 3-(N-ethylanilino)propylazanium under various stress conditions.
Materials:
-
3-(N-ethylanilino)propylazanium
-
HPLC-grade water and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(N-ethylanilino)propylazanium in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.[6]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-treated samples.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
IV. Best Practices for Storage and Handling
To minimize the degradation of 3-(N-ethylanilino)propylazanium, adhere to the following best practices:
-
Inert Atmosphere: Always store the solid compound and its solutions under an inert gas like argon or nitrogen.[1]
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light exposure.[1][2][7]
-
Temperature Control: Store at recommended low temperatures (e.g., 2-8°C) to reduce the rate of chemical degradation.
-
Moisture Prevention: Ensure containers are tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[2]
-
Aliquotting: For frequently used solutions, prepare smaller aliquots to avoid repeated warming and cooling of the entire stock and to minimize exposure to the atmosphere.
-
Purity Verification: Periodically check the purity of long-term stored materials using appropriate analytical techniques like HPLC or NMR before critical applications.
By implementing these guidelines, you can significantly enhance the stability of 3-(N-ethylanilino)propylazanium, leading to more reliable and reproducible experimental outcomes.
V. References
-
AIP Publishing. (2020, November 2). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. Retrieved from [Link]
-
ResearchGate. Aniline degradation by electrocatalytic oxidation. Retrieved from [Link]
-
Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
Chemdox. (2025, June 10). Safety Data Sheet: Aniline-2'3'4'5'6-d5. Retrieved from [Link]
-
Scilit. (2013, April 8). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Retrieved from [Link]
-
MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link]
-
AIP Publishing. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]
-
MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
NCBI. (2020, October 11). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]
-
Chemistry 2e for Chem 120 (Chemistry for Engineering). 14.4 Hydrolysis of Salts. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. Retrieved from [Link]
-
Environmental Sciences Europe. (2025, June 24). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Retrieved from [Link]
-
PMC. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Retrieved from [Link]
-
PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]
-
MDPI. (2024, January 15). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Retrieved from [Link]
-
MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
-
Pharmaguideline Forum. (2020, December 2). Light-sensitive drugs. Retrieved from [Link]
-
PubChem. N-ethyl-N-(3-(propylamino)propyl)propane-1,3-diamine. Retrieved from [Link]
-
Gavin Publishers. (2020, February 10). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
MDPI. (2021, August 26). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. Retrieved from [Link]
-
PMC. Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Retrieved from [Link]
-
PubChemLite. N-ethyl-n-[3-(methylamino)propyl]aniline. Retrieved from [Link]
-
PubChem. N-ethyl-N-methyl-3-propylaniline. Retrieved from [Link]
-
PubMed. (2024, May 2). Thermal Stability of Protic Ionic Liquids. Retrieved from [Link]
-
De Gruyter. Past, Present & Future of Thermally Stable Explosives) Introduction*. Retrieved from [Link]
-
PMC. (2023, April 14). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. Retrieved from [Link]
-
ResearchGate. (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. Retrieved from [Link]
-
Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS. Retrieved from [Link]
-
PubChem. 3-Nitro-N-propylaniline. Retrieved from [Link]
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- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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removing unreacted N-ethylaniline impurities from the final product
Topic: Removing Unreacted N-Ethylaniline Impurities from Final Product Audience: Researchers, Process Chemists, and Drug Development Professionals
Technical Support Center: Impurity Remediation
Status: Operational Subject: N-Ethylaniline (NEA) Remediation Protocol Priority: High (Potential Nitrosamine Precursor / ICH M7 Concern)
Executive Summary: The "Why" and "How"
N-ethylaniline (NEA) is a secondary aromatic amine often used as an intermediate in dye and pharmaceutical synthesis.[1] Its removal is critical not just for purity specifications, but because secondary amines are Class 1 precursors for N-nitrosamines (e.g., N-nitroso-N-ethylaniline), which are part of the "Cohort of Concern" under ICH M7 guidelines .
Because NEA has a relatively low pKa (~5.12 for its conjugate acid) compared to aliphatic amines, and a high boiling point (205°C), it often survives standard workups that remove more basic or volatile impurities.
This guide provides three tiered protocols for removal:
-
Thermodynamic Partitioning (Acid Wash): For acid-stable products.
-
Chemisorption (Scavengers): For acid-sensitive or basic products.
-
Chromatographic Polarity Shift: For trace-level polishing.
Tier 1: The Acidic Workup (Standard Protocol)
Scenario: Your product is neutral (e.g., an amide) and stable in mild acid. Mechanism: Protonation.[2] You are exploiting the pKa difference. NEA is lipophilic (LogP ~2.16) in its free base form but highly water-soluble as a hydrochloride salt.
The Physics: The pKa of protonated N-ethylaniline is 5.12 . To remove >99% of it into the aqueous layer, the pH of the aqueous wash must be at least 2 units below the pKa. Therefore, you must target an aqueous pH < 3 .
Step-by-Step Protocol
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM are preferred; avoid Ether if possible due to emulsion risks).
-
The Wash:
-
Wash the organic layer with 1M HCl (approx. pH 0-1).
-
Volume: Use 20-30% of the organic volume.
-
Repetition: Perform this wash 3 times .
-
-
Validation: Check the pH of the exiting aqueous layer. If it has risen above pH 3 (due to neutralizing excess base in your reaction), the NEA is not fully protonated. Add more acid.
-
The Polish: Wash the organic layer once with Brine (saturated NaCl) to break any micro-emulsions and remove residual acid.
-
Drying: Dry over Na₂SO₄ and concentrate.
Data: Theoretical Removal Efficiency at Different pH
| Aqueous pH | % NEA Protonated (Water Soluble) | Removal Efficiency |
| 7.0 | ~1% | Fail |
| 5.0 | ~50% | Poor |
| 3.0 | ~99% | Good |
| 1.0 | ~99.99% | Optimal |
Critical Warning: If your product is also a base (e.g., a pyridine or tertiary amine), it will co-extract into the acid. In this case, proceed immediately to Tier 2 .
Tier 2: Solid-Phase Scavenging (Chemisorption)
Scenario: Your product is acid-sensitive, or it is also a base (making acid extraction impossible). Mechanism: Covalent immobilization. We use a polymer-supported reagent that reacts specifically with the secondary amine of NEA, tethering it to a solid bead that is filtered off.
Recommended Scavenger: Polystyrene-Isocyanate (PS-NCO) .
-
Why? Isocyanates react rapidly with secondary amines to form ureas. The urea remains attached to the polymer. This is chemically orthogonal to tertiary amines and most amides.
Workflow Visualization
Figure 1: Chemoselective removal of secondary amines using solid-supported isocyanates.
Step-by-Step Protocol
-
Stoichiometry: Calculate the molar amount of excess NEA (by NMR or process stoichiometry). Use 3 equivalents of PS-Isocyanate resin relative to the impurity.
-
Solvent: Dissolve crude in DCM or THF. (Avoid protic solvents like methanol, which can react slowly with the isocyanate).
-
Incubation: Add the resin and stir gently at room temperature.
-
Time: 4 hours to overnight.
-
Monitoring: Check supernatant by TLC/LC-MS. The NEA peak should vanish.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Rinse: Rinse the resin cake with DCM to recover any entrained product.
Tier 3: Troubleshooting & FAQs
Q: I used the acid wash, but the NEA peak is still there. Why?
A: This is likely an issue of lipophilicity or emulsion .
-
Ion Pairing: In chlorinated solvents (DCM), amine salts can sometimes form "tight ion pairs" that remain soluble in the organic layer. Switch your solvent to Ethyl Acetate for the wash.
-
Emulsions: Aniline salts act as surfactants. If you see a "rag layer" (hazy interface), you are trapping the impurity there.
-
Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases ionic strength and forces the organic impurities out of the water and the salts out of the organic layer.
-
Q: My product is an amide. Can I use acetic anhydride to remove the NEA?
A: Yes, this is a "Derivatization Strategy."
If you treat the mixture with acetic anhydride (
-
Benefit: This amide is significantly less polar than the free amine and often has a very different retention time on HPLC, making prep-HPLC purification easier.
-
Risk: You must ensure your product has no nucleophiles (OH, NH, SH) that will also react with the anhydride.
Q: Why not just rotovap it off?
A: NEA has a boiling point of 205°C . You would need a high-vacuum setup (<1 mbar) and significant heat (>80°C) to distill it. This risks thermally degrading your product. Steam distillation is an option for large-scale industrial processes but is rarely worth the effort on a gram scale compared to acid washing.
Q: Is trace NEA dangerous?
A: Yes. In the presence of nitrates or nitrites (often found in trace amounts in water, reagents, or solvents), secondary amines like NEA form Nitrosamines .
-
Reference: ICH M7 Guidelines classify this structure as a "Cohort of Concern."[3]
-
Action: If this is for a pharmaceutical intermediate, you must demonstrate purge factors. The limit is often in the parts per billion (ppb) range.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5] International Council for Harmonisation.
-
PubChem . N-Ethylaniline Compound Summary (pKa and Physical Properties). National Library of Medicine.
-
Biotage . Scavenging Nucleophiles using Isocyanate Resins.[6][7] Biotage Technical Notes.[6][7] (General reference for PS-Isocyanate chemistry).
- Marsh, A. et al.Polymer-Supported Reagents for the Purification of Amine Libraries.Journal of Organic Chemistry, 1996.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Workup [chem.rochester.edu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. lcms.cz [lcms.cz]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. sopachem.com [sopachem.com]
optimizing pH conditions for 3-(N-ethylanilino)propylazanium stability
Status: Operational | Ticket ID: PH-OPT-2024 | Scientist: Senior Application Specialist
Executive Summary
You are likely working with 3-(N-ethylanilino)propylazanium (often supplied as a chloride or sulfate salt) as a coupling reagent for oxidative chromogenic assays (e.g., Trinder-type reactions) or as a precursor in dye synthesis.
The stability of this molecule is governed by a "Dual-Nitrogen Paradox" :
-
The Propyl Azanium (Primary Amine): Requires protonation (pH < 10) to maintain water solubility.
-
The Aniline Nitrogen (Tertiary Amine): Becomes susceptible to rapid auto-oxidation when deprotonated (pH > 5).
The Core Directive: To maximize stability, you must maintain the aniline nitrogen in a protonated (electron-poor) state during storage, while balancing the pH for reactivity during experimental application.[1]
Module 1: The Stability-Solubility Matrix
The most common user complaint is "My solution turned pink/brown" (Oxidation) or "My solution became cloudy" (Phase Separation). Both are directly linked to pH relative to the molecule's two pKa values.
The Physicochemical Landscape
| Parameter | Value (Approx.) | Implication |
| pKa 1 (Aniline N) | ~4.9 - 5.1 | Below pH 5, the aniline ring is deactivated (Stable). Above pH 5, it is electron-rich (Oxidation Prone). |
| pKa 2 (Propyl N) | ~10.2 - 10.7 | Below pH 10, the tail is charged (Water Soluble). Above pH 10, the molecule becomes a neutral oil (Precipitates).[1] |
| LogP (Neutral) | ~2.2 - 2.4 | Hydrophobic. The neutral free base will oil out of aqueous media. |
Visualizing the Stability Corridor
The following decision tree illustrates the mechanistic fate of the molecule at various pH levels.
Figure 1: The Stability Corridor. Green represents the optimal storage state. Yellow represents the necessary but risky state for biological assays. Red represents physical instability.[1]
Module 2: Troubleshooting Guide
Issue 1: "The Stock Solution Turned Pink/Brown Overnight"
Diagnosis: Oxidative Degradation. Mechanism: At pH > 5, the aniline nitrogen loses its proton.[1] The resulting lone pair increases electron density on the phenyl ring, making it susceptible to radical attack by dissolved oxygen or trace metal catalysts [1, 2].[1] Corrective Protocol:
-
Acidify Stock: Prepare stock solutions in 10 mM HCl or dilute Citrate buffer (pH 3.0 - 4.0). Do not store in Phosphate Buffered Saline (PBS) at pH 7.4 for long periods.
-
Chelation: Add 0.1 mM EDTA to the stock solution. This sequesters trace Cu²⁺/Fe³⁺ ions that catalyze the oxidation of N-alkyl anilines [3].
-
Deoxygenation: For critical applications, purge the water with Nitrogen/Argon before dissolving the solid.
Issue 2: "The Solution Became Cloudy/Milky Upon pH Adjustment"
Diagnosis: Phase Separation (Oiling Out). Mechanism: You likely adjusted the pH above 10.0. The propyl amine group (pKa ~10.6) deprotonated, neutralizing the only charge on the molecule.[1] The hydrophobic ethyl-aniline moiety forced the molecule out of the aqueous phase [4]. Corrective Protocol:
-
Check pH: Ensure your final buffer pH is below 9.0 .
-
Co-solvents: If high pH is strictly required for your reaction, add 5-10% water-miscible organic solvent (DMSO or Ethanol) to maintain solubility of the neutral species.
Module 3: Optimized Preparation Protocols
Protocol A: High-Stability Stock Solution (Storage)
Use this for long-term storage (-20°C).
-
Solvent: Degassed Ultra-pure water + 10 mM HCl (Final pH ~2.0).
-
Concentration: Up to 100 mM (High solubility in acidic conditions).
-
Dissolution: Vortex until clear. The solution should be colorless.
-
Storage: Aliquot into amber tubes (light sensitive) and freeze at -20°C.
-
Why HCl? It forces the Aniline Nitrogen into the ammonium state (Anilinium), locking the lone pair and preventing oxidation.
-
Protocol B: Working Solution (Assay Ready)
Prepare fresh. Do not store > 4 hours.
-
Thaw: Thaw Protocol A aliquot on ice.
-
Dilution: Dilute into your assay buffer (e.g., Phosphate or Good's buffer pH 7.0).
-
Timing: Add the reagent last to the reaction mixture if possible.
-
Observation: If the working solution turns slightly pink immediately, check your buffer for peroxide contamination or hypochlorite residues (common in washed glassware).
Frequently Asked Questions (FAQ)
Q: Can I use TCEP or DTT to prevent the "browning"? A: Proceed with caution. While reducing agents prevent oxidation, they often interfere with the downstream application of this molecule (which is usually an oxidative coupling reaction). If you reduce the final coupled dye, you lose your signal.[1] EDTA is a safer stabilizer.
Q: Why does the pKa of the aniline nitrogen matter? A: The pKa of N-ethylaniline is approximately 4.9 [5]. This is the "switch." Below pH 4.9, it is protonated and stable.[1] Above pH 4.9, it is neutral and reactive.[1] You want it protonated for storage, but it usually needs to be neutral to react in a Trinder coupling (which typically happens at pH 6.5 - 8.0).
Q: I see a "Propylazanium" vs "Propylamine" on the label. What is the difference? A: "Azanium" indicates the cationic salt form (e.g., Chloride or Sulfate). It is a solid. "Propylamine" usually refers to the free base, which is an oil.[1] The Azanium salt is preferred for ease of handling and weighing, but it is acidic when dissolved.[1]
References
-
Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline. ResearchGate. Available at:
-
Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines. Semantic Scholar. Available at:
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available at:
-
N-ethylaniline Properties and Solubility. FooDB. Available at:
-
pKa Values of Amines and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. Available at:
Sources
Technical Guide: Overcoming Steric & Electronic Barriers in 3-(N-ethylanilino)propylazanium Chemistries
The following technical guide addresses the specific challenges associated with 3-(N-ethylanilino)propylazanium (the protonated form of N-ethyl-N-(3-aminopropyl)aniline). This moiety serves as a critical linker in the synthesis of cationic dyes, functionalized polymers, and bioconjugates.
Common user challenges stem from the dual-steric nature of the molecule: the steric inhibition of resonance at the aniline nitrogen (affecting ring reactivity) and the conformational folding of the propyl chain (affecting terminal amine coupling).
Core Technical Analysis: The Steric Landscape
Before troubleshooting, it is critical to understand why this molecule fails in standard protocols. The 3-(N-ethylanilino)propylazanium cation presents two distinct steric challenges:
-
Steric Inhibition of Resonance (Ring Reactivity): The bulky N-ethyl and N-propyl groups force the aniline nitrogen’s lone pair out of planarity with the benzene ring. This reduces the mesomeric (
) donation into the ring, significantly lowering nucleophilicity at the para-position compared to N,N-dimethyl analogs. -
Hydrophobic Folding (Tail Reactivity): In aqueous or polar-protic media, the hydrophobic N-ethylanilino core tends to aggregate or fold back upon the propyl chain, sterically shielding the terminal ammonium/amine group.
Troubleshooting Guide (Q&A)
Section A: Terminal Amine Coupling (Amide/Sulfonamide Formation)
Q1: I am trying to couple the terminal amine to an NHS-ester, but yields are consistently <40%. Is the ethyl group blocking the reaction?
Diagnosis: The issue is likely incomplete deprotonation or micellar shielding , not direct steric hindrance from the ethyl group. The propyl linker (3-carbon) provides sufficient distance, but the "azanium" form (
-
The Trap: The
of the terminal primary amine is . Standard coupling buffers (pH 7.4–8.0) leave >99% of the molecule in the unreactive ammonium form. -
The Steric Factor: At high concentrations in water, the molecule forms micelle-like aggregates, burying the amine.
Solution Protocol:
-
pH Adjustment: Run the reaction at pH 9.5–10.0 (borate buffer) or use an organic base (DIPEA) in non-aqueous solvent.
-
Solvent Switch: Use a chaotropic solvent system (e.g., 20% DMSO or DMF) to disrupt hydrophobic folding and expose the amine tail.
Q2: My reaction works with simple amines but fails with this aniline derivative. Is the aniline ring interfering?
Diagnosis: Yes. You are likely observing intramolecular quenching or oxidative degradation . The aniline ring is electron-rich and susceptible to oxidation.
-
Mechanism: If using carbodiimide chemistry (EDC/DCC), the aniline ring can act as a scavenger or undergo side reactions if the activating agent is in excess.
-
Corrective Action: Use active ester isolation . Pre-activate your carboxylic acid to an NHS-ester separately, purify it (or do a solvent exchange), and then add the 3-(N-ethylanilino)propylamine. This prevents the aniline ring from encountering the carbodiimide.
Section B: Aromatic Ring Functionalization (Diazo Coupling/Oxidative Coupling)
Q3: The diazo coupling at the para-position is extremely slow compared to N,N-dimethylaniline. How do I accelerate this?
Diagnosis: This is a classic case of Steric Inhibition of Resonance . The N-ethyl and N-propyl groups twist the nitrogen
-
Consequence: The electron density at the para-carbon is significantly reduced.
-
Solution:
-
Thermodynamic Push: Increase reaction temperature to 40–50°C (if diazonium stability permits).
-
Solvent Effect: Switch to a solvent that stabilizes the transition state but does not solvate the diazonium salt too strongly. Acetic acid/Propionic acid mixtures often work better than aqueous mineral acids for hindered anilines.
-
Experimental Protocols
Protocol A: High-Efficiency Deprotection & Coupling
Use this workflow to couple the terminal amine to activated esters.
Reagents:
-
3-(N-ethylanilino)propylazanium chloride (Starting Material)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Electrophile (e.g., NHS-ester dye)
Step-by-Step:
-
Free Base Generation: Dissolve 1.0 eq of the azanium salt in anhydrous DMF. Add 2.5 eq of DIPEA .
-
Why? The first equivalent neutralizes the HCl counterion; the remaining base ensures the amine remains deprotonated.
-
-
Equilibration: Sonicate for 5 minutes.
-
Why? Breaks up intermolecular H-bonded aggregates.
-
-
Addition: Add the electrophile (0.9 eq) dropwise.
-
Note: Using a slight deficit of the electrophile ensures easier purification, as the unreacted aniline is easier to remove than hydrolyzed NHS-ester byproducts.
-
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The product will likely be fluorescent or deeply colored if coupling to a dye.
Protocol B: Optimized Oxidative Coupling (Trinder-Type)
Use this for reacting the aniline ring with 4-AAP or similar couplers.
| Parameter | Standard Condition | Optimized Condition (Hindered) |
| pH | 7.0 (Phosphate) | 5.5 - 6.0 (MES or Acetate) |
| Catalyst | HRP (Horseradish Peroxidase) | HRP + Aromatic Additive |
| Solvent | 100% Water | 10-20% Ethanol or PEG-400 |
-
Logic: Lowering pH slightly protonates the coupling partner (e.g., 4-AAP), making it more electrophilic, which compensates for the lower nucleophilicity of the hindered aniline.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Steric Twist" effect that deactivates the ring.
Caption: Figure 1. Mechanistic pathway showing the requirement for deprotonation (blue path) and the impact of steric twisting on ring reactivity (red/yellow path).
References
-
Steric Inhibition of Resonance in Anilines
- Wepster, B. M. (1953). "Steric Effects on Mesomerism." Progress in Stereochemistry. This foundational text establishes how bulky N-alkyl groups reduce the orbital overlap required for para-substitution.
-
Source:
-
Reactivity of N-Alkyl-N-(aminoalkyl)
- Smith, J. R. L., et al. (1985). "Oxidation of N-alkyl-N-(sulfopropyl)anilines." Journal of the Chemical Society, Perkin Transactions 2.
-
Source:
-
Optimization of Amide Coupling with Hindered Amines
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews.
-
Source:
-
General Troubleshooting for Aniline Derivatives
- Sigma-Aldrich (Merck).
-
Source:
Technical Support Center: Purification of 3-(N-ethylanilino)propylazanium Mixtures
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-(N-ethylanilino)propylazanium and related tertiary amine compounds. The content is structured to move from foundational knowledge in the Frequently Asked Questions (FAQs) to specific, problem-oriented solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for crude 3-(N-ethylanilino)propylazanium mixtures.
Q1: What are the most common impurities I should expect in my crude 3-(N-ethylanilino)propylazanium mixture?
A1: The impurity profile largely depends on the synthetic route. For a typical N-alkylation reaction involving N-ethylaniline and a 3-carbon electrophile (e.g., 1-bromo-3-chloropropane followed by amination), you can expect the following:
-
Unreacted Starting Materials: Residual N-ethylaniline and alkylating agents.
-
By-products from Side Reactions: N-alkylation reactions can often lead to mixtures of primary, secondary, and tertiary amines[1][2]. You may find under-alkylated secondary amines or over-alkylated quaternary ammonium salts.
-
Solvent and Reagent Residues: Residual solvents, bases (e.g., triethylamine, potassium carbonate), and catalysts used during the synthesis[3].
-
Degradation Products: Amines, particularly anilines, can be susceptible to oxidation, which may result in colored impurities[4].
Q2: What is the best initial purification step for a crude reaction mixture containing 3-(N-ethylanilino)propylamine?
A2: An initial acid-base liquid-liquid extraction is almost always the most effective first step. This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
-
Mechanism: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer[1]. The layers are then separated.
-
Recovery: The aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which will precipitate or can be extracted back into a fresh organic solvent[5]. This provides a significantly cleaner crude product for subsequent high-resolution purification.
Q3: When should I choose column chromatography over recrystallization for final purification?
A3: The choice depends on the physical properties of your compound and the nature of the impurities.
-
Choose Recrystallization When:
-
Your product is a solid or can be converted into a stable, crystalline salt[6][7].
-
The impurities have significantly different solubility profiles from your target compound in a given solvent system.
-
You are working on a large scale, as recrystallization is often more scalable than preparative chromatography.
-
-
Choose Column Chromatography When:
-
Your product is an oil or a non-crystalline solid.
-
You need to separate impurities with very similar structures and polarities to your target compound.
-
You are working on a smaller scale and require very high purity (>99%) for analytical or biological testing purposes[8].
-
Below is a decision-making workflow to guide your choice.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in the Alkylation of N-Ethylaniline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of N-ethylaniline. Our focus is to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and optimize your reaction conditions to minimize common side reactions and maximize the yield of your desired product.
The Core Challenge: Over-Alkylation
The classical N-alkylation of a secondary amine like N-ethylaniline presents a persistent challenge: the product of the reaction is itself a nucleophile. In fact, the newly formed tertiary amine is often more nucleophilic than the starting secondary amine due to the electron-donating nature of alkyl groups. This inherent reactivity leads to the primary side reaction: over-alkylation, which produces the undesired N,N-dialkylated tertiary amine and can even proceed to form a quaternary ammonium salt.[1]
Controlling the reaction to favor mono-alkylation requires a nuanced understanding of the interplay between reagents, stoichiometry, and reaction conditions.
Figure 1. Competing reaction pathways in the alkylation of N-ethylaniline.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My primary side product is the over-alkylated tertiary amine. How can I improve selectivity for the desired mono-alkylation product?
This is the most common issue. The formation of N,N-dialkylated aniline derivatives occurs because the mono-alkylated product is often more nucleophilic than the starting N-ethylaniline. Several strategies can be employed to mitigate this:
-
Control Stoichiometry: Use a slight excess of N-ethylaniline relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine). This ensures the alkylating agent is more likely to encounter the starting material, which is present in higher concentration.
-
Slow Reagent Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, statistically favoring a reaction with the more abundant N-ethylaniline over the newly formed product.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but they also accelerate the rate of the second alkylation.[2] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can increase selectivity by slowing down the competing over-alkylation reaction.
-
Choice of Base and Solvent:
-
Base: Using a bulky, non-nucleophilic base can sterically hinder the approach to the more substituted product amine. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over very strong bases like sodium hydride (NaH) in polar aprotic solvents, as they can establish a more favorable equilibrium.[2][3] Cesium bases (e.g., Cs₂CO₃) have also been shown to promote selective mono-N-alkylation.[4]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the intermediates without protonating the amine, thus preserving its nucleophilicity.[3]
-
Q2: The reaction is very slow or incomplete, even at elevated temperatures. What factors could be responsible?
Sluggish reactions are often due to insufficient reactivity of either the nucleophile or the electrophile.
-
Poor Nucleophilicity: While N-ethylaniline is more nucleophilic than aniline, its reactivity can still be insufficient for less reactive alkylating agents. Ensure your base is strong enough to deprotonate the amine or effectively neutralize the acid byproduct (like H-X from an alkyl halide).
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[5] For alkyl halides, the reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to accelerate the reaction. Alkyl sulfonates (tosylates, mesylates, triflates) are also excellent electrophiles with very good leaving groups.[6]
-
Steric Hindrance: If either your N-ethylaniline derivative or your alkylating agent is sterically hindered, the SN2 reaction will be slower. For example, alkylating with a secondary halide is significantly more difficult than with a primary halide.[1] In such cases, higher temperatures and longer reaction times may be necessary, or an alternative synthetic route should be considered.
Q3: I'm observing significant C-alkylation on the aromatic ring. How can I prevent this?
While N-alkylation is generally favored, C-alkylation at the para position of the aniline ring can occur, especially under Friedel-Crafts-type conditions or with highly reactive electrophiles.[7]
-
Avoid Lewis Acids: Strong Lewis acids can catalyze Friedel-Crafts alkylation of the electron-rich aniline ring. If a catalyst is needed, consider alternatives.
-
Solvent Choice: The solvent can dramatically influence regioselectivity. In some systems, switching from a nonpolar solvent (like toluene) to a polar protic solvent has been shown to switch selectivity from C-alkylation to N-alkylation.[8][9] This is because polar protic solvents can solvate the N-H group, potentially directing the alkylating agent toward the nitrogen.
-
Base-Promoted Conditions: Ensuring the reaction is run under basic conditions favors N-alkylation. The deprotonated nitrogen is a much stronger nucleophile than the aromatic ring, outcompeting the C-alkylation pathway.
Q4: Are there alternative synthetic strategies that offer higher selectivity for mono-alkylation?
Yes. When classical alkylation fails to provide the desired selectivity, other methods are often superior.
-
Reductive Amination: This is one of the most powerful and selective methods for preparing secondary and tertiary amines.[10][11] To alkylate N-ethylaniline, you would react it with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction proceeds through an iminium ion intermediate which is then reduced in situ. Over-alkylation is not an issue because the iminium ion can only form once.[11] Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern approach uses alcohols as alkylating agents, with water as the only byproduct.[12][13] A transition metal catalyst (often based on manganese, ruthenium, or iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[13][14] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the intermediate imine. These methods often exhibit excellent selectivity for mono-alkylation.[13]
Recommended Protocol: High-Selectivity Alkylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an excellent technique for the N-alkylation of amines. It allows for the use of inexpensive inorganic bases (like NaOH) and a biphasic solvent system, which can enhance selectivity and simplify workup.[15] The catalyst, typically a quaternary ammonium salt, transports the hydroxide anion into the organic phase to deprotonate the amine, facilitating the reaction.
Materials:
-
N-ethylaniline
-
Alkyl Bromide (e.g., 1-bromobutane)
-
Toluene
-
50% w/w Sodium Hydroxide (aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylaniline (1.0 eq.), toluene (5 mL per mmol of amine), and tetrabutylammonium bromide (0.05 eq.).
-
Reagent Addition: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Add the 50% NaOH solution (3.0 eq.).
-
Alkylation: Add the alkyl bromide (1.05 eq.) dropwise to the rapidly stirring mixture.
-
Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table
The choice of reaction parameters significantly impacts selectivity. The following table summarizes general trends.
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Improved Selectivity (Condition B) |
| Stoichiometry | 1:1.2 (Amine:Alkyl Halide) | 1.2:1 (Amine:Alkyl Halide) | Excess amine statistically favors reaction with the starting material. |
| Reagent Addition | All at once (bulk) | Slow, dropwise addition | Keeps instantaneous concentration of electrophile low, reducing product alkylation. |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., RT to 80 °C) | Reduces the rate of the competing over-alkylation side reaction.[2] |
| Base | Strong, soluble organic base | Weaker inorganic base (K₂CO₃, Cs₂CO₃) or PTC | Creates a more controlled deprotonation environment, potentially disfavoring dialkylation.[4] |
| Alternative Method | N/A | Reductive Amination | The mechanism via an iminium intermediate inherently prevents over-alkylation.[11] |
Troubleshooting Workflow
If you are experiencing issues, follow this logical workflow to diagnose the problem.
Figure 2. A decision tree for troubleshooting common N-alkylation issues.
References
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem. BenchChem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications.
- Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Thieme.
-
Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines . Organic Chemistry Portal. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . National Center for Biotechnology Information. Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline . ResearchGate. Available at: [Link]
- US Patent for Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
N alkylation at sp 3 Carbon Reagent Guide . ACS Green Chemistry Institute. Available at: [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
-
Phase Transfer Catalysis . ACS Green Chemistry Institute. Available at: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . ACS Publications. Available at: [Link]
-
Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch . ACS Publications. Available at: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides . ACS Publications. Available at: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . Trade Science Inc. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . Royal Society of Chemistry. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . Chemistry LibreTexts. Available at: [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes . Nature Communications. Available at: [Link]
-
Friede–Crafts alkylation of N,N-dimethylaniline . ResearchGate. Available at: [Link]
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Validation & Comparative
A Guide to the Spectroscopic Characterization of 3-(N-ethylanilino)propylazanium: A Comparative Analysis of H-NMR and C-NMR Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide offers an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 3-(N-ethylanilino)propylazanium, a molecule of interest in various research and development sectors. As senior application scientists, our goal is to not only present the data but also to illuminate the reasoning behind the spectral patterns and to situate NMR analysis within the broader context of analytical techniques. This guide will provide a detailed interpretation of the predicted NMR spectra, a comparison with alternative methods like Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), and actionable experimental protocols.
The target molecule, 3-(N-ethylanilino)propylazanium, is the protonated form of N-ethyl-N-(3-aminopropyl)aniline. The protonation of the primary amine to form the azanium ion is expected to occur in acidic conditions. For the purpose of this guide, we will analyze the spectral characteristics of the neutral form, N-ethyl-N-(3-aminopropyl)aniline, and discuss the expected changes upon protonation.
The Power of NMR in Structural Elucidation
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering clues about the functional groups and their relative positions.[2] Furthermore, through-bond scalar couplings (spin-spin splitting) in ¹H-NMR reveal the connectivity of protons, allowing for the piecing together of the molecular structure.[1]
Predicted ¹H-NMR Spectral Analysis of N-ethyl-N-(3-aminopropyl)aniline
The predicted ¹H-NMR spectrum of N-ethyl-N-(3-aminopropyl)aniline in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis is based on the integration of signals, their chemical shifts (δ) in parts per million (ppm), and their multiplicity (splitting pattern).
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Aromatic) | 7.20 - 7.30 | Multiplet | 2H |
| H-b (Aromatic) | 6.60 - 6.75 | Multiplet | 3H |
| H-c (-CH₂-) | 3.35 - 3.45 | Quartet | 2H |
| H-d (-CH₂-) | 3.25 - 3.35 | Triplet | 2H |
| H-e (-CH₂-) | 2.70 - 2.80 | Triplet | 2H |
| H-f (-CH₂-) | 1.70 - 1.80 | Quintet | 2H |
| H-g (-CH₃) | 1.15 - 1.25 | Triplet | 3H |
| H-h (-NH₂) | ~1.5 (broad) | Singlet | 2H |
Analysis of Predicted ¹H-NMR Spectrum:
-
Aromatic Protons (H-a, H-b): The protons on the phenyl ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The two protons ortho to the nitrogen (H-b) are shifted upfield compared to the meta and para protons (H-a and H-b) due to the electron-donating effect of the nitrogen atom.[3][4]
-
N-Ethyl Group (H-c, H-g): The methylene protons (H-c) of the ethyl group are adjacent to the nitrogen, which deshields them, causing them to resonate at a higher chemical shift (δ 3.35-3.45 ppm). They are split into a quartet by the three neighboring methyl protons (H-g). The methyl protons (H-g) appear as a triplet around δ 1.15-1.25 ppm due to coupling with the adjacent methylene protons.[5]
-
Propyl Chain (H-d, H-e, H-f): The methylene protons of the propyl chain show distinct signals. The protons adjacent to the aniline nitrogen (H-d) are the most deshielded of the chain. The protons next to the primary amine (H-e) are also deshielded. The central methylene protons (H-f) will appear as a quintet due to coupling with the four protons on the adjacent methylene groups.
-
Amine Protons (H-h): The protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.[2]
Effect of Protonation: Upon protonation of the primary amine to form the azanium ion, the adjacent methylene protons (H-e) would experience a significant downfield shift due to the electron-withdrawing effect of the positive charge. The -NH₃⁺ protons would also appear at a much higher chemical shift, often as a broad signal.
Predicted ¹³C-NMR Spectral Analysis of N-ethyl-N-(3-aminopropyl)aniline
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[6]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic) | ~148 |
| C-2 (Aromatic) | ~129 |
| C-3 (Aromatic) | ~116 |
| C-4 (Aromatic) | ~112 |
| C-5 (-CH₂-) | ~49 |
| C-6 (-CH₂-) | ~46 |
| C-7 (-CH₂-) | ~40 |
| C-8 (-CH₂-) | ~30 |
| C-9 (-CH₃) | ~12 |
Analysis of Predicted ¹³C-NMR Spectrum:
-
Aromatic Carbons (C-1, C-2, C-3, C-4): The carbon atom directly attached to the nitrogen (C-1) is the most deshielded aromatic carbon. The other aromatic carbons appear in the typical range of δ 110-130 ppm.[4][7]
-
Aliphatic Carbons (C-5 to C-9): The chemical shifts of the aliphatic carbons are influenced by their proximity to the nitrogen atoms. The carbons directly bonded to nitrogen (C-5, C-6, and C-7) are deshielded and appear at higher chemical shifts compared to the central methylene carbon (C-8) and the methyl carbon (C-9).[8]
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.[9] For N-ethyl-N-(3-aminopropyl)aniline, the FTIR spectrum would be expected to show:
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).[10]
-
C-H Stretching: Peaks around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic ring.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region for the aromatic amine C-N bond and around 1020-1250 cm⁻¹ for the aliphatic amine C-N bonds.[1]
FTIR is a rapid and sensitive technique for identifying functional groups but provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[11] For N-ethyl-N-(3-aminopropyl)aniline, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[11] This would lead to the formation of stable iminium ions. The fragmentation pattern can help to confirm the structure deduced from NMR.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[12]
-
Sample Quantity: For ¹H-NMR, 1-5 mg of the compound is typically sufficient. For ¹³C-NMR, a higher concentration (10-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[13]
-
Solvent Selection: A deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is used to avoid overwhelming the spectrum with solvent signals. The choice of solvent depends on the solubility of the analyte.[3]
-
Sample Dissolution: The sample should be completely dissolved in 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Filtration: The solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[3]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
FTIR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is collected.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: A small volume of the solution is injected into the gas chromatograph (GC).
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Key Concepts
Figure 2: Workflow for the comprehensive spectroscopic characterization of a small molecule.
Conclusion
The structural elucidation of 3-(N-ethylanilino)propylazanium is readily achievable through a combination of ¹H and ¹³C-NMR spectroscopy. The predicted spectra provide a detailed roadmap of the molecular structure, which can be confirmed and complemented by FTIR and Mass Spectrometry. This guide provides the foundational knowledge for researchers to confidently apply these techniques in their own work, fostering a deeper understanding of the molecular world.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). [Image]. Retrieved from [Link]
-
Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-aminopropyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]
-
PubChem. (n.d.). N-tert-butyl-N'-ethyl-N'-phenylpropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (2023). DeepSPInN - Deep reinforcement learning for molecular Structure Prediction from Infrared and 13C NMR spectra. [Link]
-
PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectrum of the product (3). [Image]. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS. Chromatographia, 70(5), 875-881. [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis .... Retrieved from [Link]
-
ORBi UMONS. (n.d.). Study of pollen phenolamides by tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2013, March 21). Ab initio prediction of proton NMR chemical shifts in imidazolium ionic liquids. Retrieved from [Link]
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Advanced Characterization Guide: FTIR Profiling of 3-(N-ethylanilino)propylazanium
Executive Summary
This guide provides a definitive technical framework for the identification and validation of 3-(N-ethylanilino)propylazanium (the protonated cationic form of N-ethyl-N-(3-aminopropyl)aniline) using Fourier Transform Infrared (FTIR) spectroscopy.
Unlike standard spectral libraries that often list the free base, this guide focuses on the azanium (salt) form , which is the thermodynamically stable species typically supplied in commercial reagents (e.g., as a sulfate or chloride salt) for use in oxidative dye coupling (Trinder's reagents) and pharmaceutical synthesis. We objectively compare its spectral footprint against critical structural analogs to ensure zero-defect identification.
Structural Analysis & Theoretical Fingerprint
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational domains. The "azanium" nomenclature confirms the presence of a primary ammonium cation (
Molecular Formula:
Graphviz Diagram: Structural Vibrational Map
The following diagram maps the chemical structure to specific FTIR frequency zones.
Caption: Functional group mapping to characteristic FTIR vibrational modes for the target cation.
Experimental Protocol: Self-Validating FTIR Workflow
Objective: Obtain a high-fidelity spectrum that distinguishes the salt form from the free base and hydrolysis products.
Sample Preparation (ATR Method)
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹ (32 scans).
-
Pre-treatment:
-
Drying: The azanium salt is hygroscopic. Dry sample in a vacuum desiccator over
for 2 hours prior to analysis to remove water bands ( ) that obscure the ammonium envelope. -
Background: Collect background spectrum of the clean crystal immediately before sampling.
-
Measurement & Validation Steps
-
Place Sample: Apply ~5 mg of powder to the crystal center.
-
Apply Pressure: Use the pressure arm to ensure intimate contact (monitor the preview mode for peak saturation).
-
Acquisition: Scan from
to . -
Validation Check: Look for the "Ammonium Envelope" (
). If this region shows sharp doublets instead of a broad continuum, the sample may have degraded to the free base.
Characteristic Peaks & Interpretation
The following table details the definitive peaks required to confirm the identity of 3-(N-ethylanilino)propylazanium.
| Frequency ( | Intensity | Assignment | Diagnostic Value |
| 3200 – 2800 | Strong, Broad | Critical. Distinguishes the Azanium salt from the free amine (which has sharp doublets at 3400/3300). Overlaps with C-H stretches.[1] | |
| 2980 – 2850 | Medium | Represents the ethyl and propyl chains. Often appears as "spikes" riding on the broad ammonium shoulder. | |
| ~1600 & ~1500 | Medium/Strong | Characteristic doublet for the aniline phenyl ring. | |
| 1520 – 1480 | Medium | "Ammonium Band II". Confirms the cationic nature of the primary amine. | |
| 1360 – 1340 | Strong | Stretching vibration of the Nitrogen attached to the phenyl ring. | |
| 750 & 690 | Strong | Fingerprint. Characteristic of a monosubstituted benzene ring (or N-substituted with no ring substituents). |
Comparative Performance: Target vs. Alternatives
In drug development and reagent synthesis, this compound is often confused with its Free Base form or its Hydroxyethyl analog. The table below outlines how to distinguish them.
Table 1: Spectral Differentiation Matrix
| Feature | Target: Propylazanium Salt | Alternative A: Free Base (Neutral Amine) | Alternative B: N-Hydroxyethyl Analog |
| 3500-3200 Region | Broad Envelope (Ammonium) | Sharp Doublet (3450, 3350 cm⁻¹) | Broad Singlet (O-H stretch ~3400 cm⁻¹) |
| 1600-1500 Region | Ring breathing + | Ring breathing + | Ring breathing only |
| 1050-1000 Region | Minimal absorbance | Minimal absorbance | Strong C-O stretch (Primary Alcohol) |
| Physical State | Solid / Powder | Oily Liquid (usually) | Viscous Liquid / Solid |
Decision Logic for Identification
Use this logic flow to interpret your spectral data:
Caption: QC Decision Tree for validating the identity of the azanium intermediate.
Technical Insights & Troubleshooting
The "Ammonium Envelope" Phenomenon
The most common error in identifying this compound is misinterpreting the broad absorption between 3200 and 2800 cm⁻¹. In the azanium form , the extra proton on the primary amine creates strong hydrogen bonding networks in the crystal lattice, broadening the N-H stretching bands significantly.
-
Observation: A "messy" baseline in the high wavenumber region.
-
Correction: Do not baseline correct this region aggressively. The breadth is a real spectral feature of the salt [1].
Hygroscopicity Warning
The propylazanium salt is prone to absorbing atmospheric moisture. Water absorbs strongly at 3400 cm⁻¹ (stretch) and 1640 cm⁻¹ (bend).
-
Interference: The 1640 cm⁻¹ water bend can mask the aromatic ring breathing mode or the ammonium bending mode.
-
Solution: If a peak at 1640 cm⁻¹ is disproportionately strong compared to the 1500 cm⁻¹ ring peak, dry the sample and re-run.
References
-
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (General reference for Amine Salt assignments).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of N-ethylaniline derivatives. Retrieved from [Link]
Sources
Comparative Guide: Elemental Analysis Standards for 3-(N-ethylanilino)propylazanium
Executive Summary
Accurate elemental analysis (CHNS) of 3-(N-ethylanilino)propylazanium derivatives (typically isolated as halide or sulfate salts) presents specific challenges due to their hygroscopic nature and nitrogen-rich stoichiometry.
This guide evaluates the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and BBOT —to determine the optimal reference for this analyte.
The Verdict:
-
Primary Recommendation: Acetanilide is the superior calibration standard for chloride or bromide salts of the target molecule due to its close carbon-to-nitrogen (C/N) ratio match and excellent combustion stability.
-
Secondary Recommendation: Sulfanilamide is required only if the target is isolated as a sulfate or sulfonate salt to account for sulfur response factors.
-
Critical Protocol: The use of Vanadium Pentoxide (
) as a combustion additive is mandatory to prevent low nitrogen recovery common in tertiary amines.
Technical Context & Analyte Profile
3-(N-ethylanilino)propylazanium refers to the protonated cation of N-ethyl-N-(3-aminopropyl)aniline. In drug development and dye synthesis, it is rarely handled as the free base (an unstable, viscous oil) but rather as a stable crystalline salt (e.g., Hydrochloride, Sulfate, or Tosylate).
The Analytical Challenge
-
Hygroscopicity: The propylazanium tail is highly polar, leading to rapid moisture uptake. This artificially lowers Carbon/Nitrogen percentages if the standard does not track with similar handling requirements.
-
Refractory Nitrogen: The tertiary amine structure attached to the phenyl ring can form stable graphitic char during combustion, leading to low nitrogen recovery if oxidation is incomplete.
Analyte Specifications (Model: Monohydrochloride Salt)
-
Formula:
-
Theoretical Composition: C: 61.53% | H: 8.92% | N: 13.05%
-
Structure:
Comparative Analysis of Calibration Standards
The choice of standard dictates the accuracy of the "K-factor" (response factor) used by the analyzer. The standard must resemble the analyte in combustion behavior and elemental ratios.
Table 1: Performance Matrix of Calibration Standards
| Feature | Acetanilide (Standard A) | Sulfanilamide (Standard B) | BBOT (Standard C) |
| Formula | |||
| % Carbon | 71.09% (High) | 41.84% (Low) | 72.53% (High) |
| % Nitrogen | 10.36% | 16.27% | 6.51% |
| Combustion Type | Clean, rapid oxidation. | Moderate. Requires higher | Complex. Good for fluorescence. |
| Matrix Match | Excellent. Matches the aromatic/aliphatic hybrid nature of the target. | Poor. C% is too low; creates linearity errors for high-C analytes. | Good. But expensive and usually reserved for optical calibration. |
| Hygroscopicity | Non-hygroscopic (Stable). | Low hygroscopicity. | Non-hygroscopic. |
| Suitability | Best for Chloride/Bromide Salts | Best for Sulfate/Tosylate Salts | Alternative for S-analysis. |
Detailed Assessment
Option A: Acetanilide (The Gold Standard)
Acetanilide is the most robust standard for this application. Its nitrogen content (10.36%) is very close to the target analyte's theoretical nitrogen (~13%). This proximity minimizes extrapolation errors in the calibration curve. Furthermore, Acetanilide burns cleanly without requiring aggressive catalysts, providing a baseline for "ideal" combustion.
Option B: Sulfanilamide
While Sulfanilamide is a standard for CHNS, its Carbon content (41.8%) is significantly lower than the target (61.5%). Calibrating with Sulfanilamide forces the detector to extrapolate the Carbon response significantly, increasing the margin of error (uncertainty) for the Carbon value by up to ±0.4%. Use only if simultaneous Sulfur determination is required.
Experimental Protocol: Self-Validating Workflow
To achieve publication-quality data (±0.3% accuracy), follow this self-validating protocol. This workflow accounts for the "azanium" cation's tendency to trap water.
Phase 1: Sample Preparation (The "Cold Seal" Technique)
-
Drying: Dry the target salt in a vacuum oven at 40°C for 4 hours over
. -
Weighing: Use a microbalance with 1µg readability.
-
Encapsulation:
-
Tare a Tin (Sn) capsule.
-
Add 1.5 – 2.5 mg of sample.
-
CRITICAL STEP: Add 5–10 mg of Vanadium Pentoxide (
) powder directly over the sample. This acts as an oxygen donor to ensure the tertiary amine fully oxidizes. -
Cold-weld the capsule immediately to prevent moisture re-adsorption.
-
Phase 2: Instrument Configuration (Flash Combustion)
-
Furnace Temperature: 950°C (Combustion) / 840°C (Reduction).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL (Dynamic loop) – Increased oxygen volume required for amine salts.
Phase 3: Validation Logic (The "Bracket" Method)
Do not rely on a single calibration point. Use the "Bracket" method to validate the run.
-
Run Blank (Empty Tin).
-
Run K-Factor Standard (Acetanilide) x 3.
-
Run Check Standard (Sulfanilamide) x 1. If Check Standard is within ±0.15% of theoretical, proceed.
-
Run Target Sample x 3.
-
Run K-Factor Standard (Acetanilide) x 1 (Drift Check).
Visualization of Workflows
Diagram 1: Decision Matrix for Standard Selection
This logic tree guides the researcher to the correct standard based on the specific salt form of the azanium molecule.
Caption: Logic flow for selecting the correct calibration standard based on the counter-ion present in the azanium salt.
Diagram 2: The Combustion Chemistry Pathway
This diagram illustrates why the
Caption: Mechanism showing how Vanadium Pentoxide prevents char formation in tertiary amines, ensuring accurate Nitrogen recovery.
Supporting Data (Simulated Validation)
The following table represents typical recovery data when analyzing 3-(N-ethylanilino)propylazanium chloride using the two different standards. Note the improved accuracy when using Acetanilide due to the matrix matching of Carbon content.
| Parameter | Theoretical Value | Found (Acetanilide Std) | Found (Sulfanilamide Std) |
| Carbon | 61.53% | 61.48% (Δ -0.05) | 61.10% (Δ -0.43) |
| Hydrogen | 8.92% | 8.95% (Δ +0.03) | 8.88% (Δ -0.04) |
| Nitrogen | 13.05% | 13.02% (Δ -0.03) | 13.15% (Δ +0.10) |
| Pass/Fail | -- | PASS (<0.3% error) | FAIL (>0.4% C error) |
Note: The "Fail" on Sulfanilamide is often due to linearity errors when the standard (41% C) is used to measure a high-carbon analyte (61% C).
References
-
NIST Standard Reference Materials . Certificate of Analysis: SRM 141e - Acetanilide.[1] National Institute of Standards and Technology.[1] [Link]
-
Royal Society of Chemistry (AMC Technical Brief) . CHNS Elemental Analysers: Optimization and Calibration. [Link]
-
ASTM International . ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
-
PubChem . 3-(N-ethylanilino)propylamine (Compound Summary). National Library of Medicine. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
